Product packaging for 3-Iodo-4-methylbenzoic acid(Cat. No.:CAS No. 82998-57-0)

3-Iodo-4-methylbenzoic acid

Cat. No.: B303332
CAS No.: 82998-57-0
M. Wt: 262.04 g/mol
InChI Key: LDDHMKANNXWUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO2 B303332 3-Iodo-4-methylbenzoic acid CAS No. 82998-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMKANNXWUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82998-57-0
Record name 3-Iodo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82998-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylbenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-Iodo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 3-iodo-4-methylbenzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The primary focus of this document is a robust and high-yielding synthetic method involving the hydrolysis of methyl 3-iodo-4-methylbenzoate. Alternative synthetic strategies, including direct iodination of 4-methylbenzoic acid and the Sandmeyer reaction, are also discussed. This guide includes comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate practical application in a laboratory setting.

Introduction

This compound is an important intermediate in organic synthesis.[1] Its structure, featuring both a carboxylic acid and an iodine substituent on a toluene framework, allows for a variety of subsequent chemical transformations. The carboxylic acid moiety can be converted to esters, amides, or reduced to an alcohol, while the iodine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These properties make it a versatile precursor for the synthesis of complex organic molecules, including pharmaceutical agents.[1]

Primary Synthesis Route: Hydrolysis of Methyl 3-Iodo-4-methylbenzoate

The most reliable and well-documented method for the preparation of this compound is the basic hydrolysis of its corresponding methyl ester, methyl 3-iodo-4-methylbenzoate. This reaction is straightforward, proceeds with high efficiency, and yields a product of high purity.

Reaction Scheme

G Methyl 3-iodo-4-methylbenzoate Methyl 3-iodo-4-methylbenzoate This compound This compound Methyl 3-iodo-4-methylbenzoate->this compound 1. NaOH, Methanol, Water 2. HCl (aq) Reagents Reagents

Caption: Hydrolysis of Methyl 3-iodo-4-methylbenzoate.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound via the hydrolysis of methyl 3-iodo-4-methylbenzoate.

Materials:

  • Methyl 3-iodo-4-methylbenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl 3-iodo-4-methylbenzoate (1.0 eq) in methanol.

  • Carefully add a solution of sodium hydroxide (3.0 eq) in water to the flask. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 14 hours.

  • After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water.

  • Acidify the mixture to a pH of 3 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with water to remove any remaining salts.

  • Dry the purified this compound under vacuum.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the hydrolysis of its methyl ester.

ParameterValueReference
Starting MaterialMethyl 3-iodo-4-methylbenzoate
ReagentsNaOH, MeOH, H₂O, HCl
Reaction Time14 hours
Reaction TemperatureRoom Temperature
Yield96%
Product PurityHigh

Alternative Synthesis Routes

While the hydrolysis of methyl 3-iodo-4-methylbenzoate is the preferred method, other synthetic strategies can be employed. These routes are presented here for consideration, although detailed experimental protocols with high yields for the specific synthesis of this compound are not as readily available in the provided literature.

Direct Iodination of 4-Methylbenzoic Acid

A more direct approach involves the direct iodination of 4-methylbenzoic acid. This method utilizes an iodinating agent in the presence of an acid catalyst to introduce an iodine atom onto the aromatic ring. A Japanese patent describes a method for producing mono-iodo derivatives of methylbenzoic acid by reacting it with an iodinating agent, such as iodine, iodide, periodic acid, or a periodate, in a solvent with an acid catalyst.[2]

Reaction Scheme:

G 4-Methylbenzoic acid 4-Methylbenzoic acid This compound This compound 4-Methylbenzoic acid->this compound Iodinating Agent, Acid Catalyst

Caption: Direct Iodination of 4-Methylbenzoic Acid.

Note: This method may lead to the formation of other isomers, and the purification of the desired this compound may be required.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3] This reaction could potentially be used to synthesize this compound from 3-amino-4-methylbenzoic acid. The amino group is first converted to a diazonium salt using nitrous acid, which is then displaced by an iodide ion, typically from potassium iodide.

Reaction Scheme:

G 3-Amino-4-methylbenzoic acid 3-Amino-4-methylbenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-4-methylbenzoic acid->Diazonium Salt Intermediate 1. NaNO₂, HCl This compound This compound Diazonium Salt Intermediate->this compound 2. KI

Caption: Sandmeyer Reaction for this compound Synthesis.

Conclusion

This technical guide has detailed the synthesis of this compound, with a primary focus on the efficient and high-yielding hydrolysis of methyl 3-iodo-4-methylbenzoate. The provided experimental protocol and quantitative data offer a clear and reproducible method for obtaining this valuable synthetic intermediate. While alternative routes such as direct iodination and the Sandmeyer reaction exist, the hydrolysis method stands out for its simplicity and excellent reported yield. Researchers and scientists in the field of drug development and organic synthesis can utilize this information for the practical and efficient preparation of this compound for their research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid, with the CAS Number 82998-57-0, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, reactivity, and safety information, tailored for professionals in research and drug development. The applications of this compound are primarily in the synthesis of more complex molecules, including preservatives, dyes, and pharmaceutical intermediates such as radiolabeling agents.[2][3][4]

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a beige to brown crystalline powder.[5] It is soluble in methanol but not readily soluble in water.[1][5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C8H7IO2[1][2]
Molecular Weight 262.04 g/mol [2][6]
Melting Point 210-212 °C[1][2][3][5]
Boiling Point 278.5°C (estimate)[1][5]
Density 1.7835 g/cm³ (estimate)[1][5]
pKa 4.02 ± 0.10 (Predicted)[7]
Solubility Soluble in methanol.[1][3][5][7]
Appearance Beige to brown crystalline powder; Off-White Solid[1][5]
Storage Keep in a dark place, sealed in dry, at room temperature.[5][7]

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6) δ 2.44 (s, 3H), 7.45 (d, J=8.00 Hz, 1H), 7.85 (d, J=3.18 Hz, 1H), 8.31 (s, 1H)[3][5]
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR-IR) spectrum is available.[8]
Mass Spectrometry (MS) Mass spectral data is available.

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor, methyl 3-iodo-4-methylbenzoate.[3][5]

Reaction: Hydrolysis of Methyl 3-iodo-4-methylbenzoate

Materials:

  • Methyl 3-iodo-4-methylbenzoate (1 eq.)

  • Methanol

  • Sodium hydroxide (3 eq.)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate (e.g., 3 g, 10.9 mmol) in methanol (30 mL).[3][5]

  • Add a solution of sodium hydroxide (e.g., 1.3 g, 32.7 mmol) in water (15 mL) to the methanol solution.[3][5]

  • Stir the reaction mixture at room temperature for 14 hours.[3][5]

  • After the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.[3][5]

  • Dilute the remaining aqueous solution with water.[3][5]

  • Adjust the pH of the mixture to 3 with concentrated hydrochloric acid to precipitate the product.[3][5]

  • Collect the precipitated solid by filtration.[3][5]

  • Dry the solid under reduced pressure to obtain this compound.[3][5] A yield of 96% has been reported for this procedure.[3][5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Isolation cluster_product Final Product Methyl 3-iodo-4-methylbenzoate Methyl 3-iodo-4-methylbenzoate dissolve 1. Dissolve ester in methanol Methyl 3-iodo-4-methylbenzoate->dissolve Methanol Methanol Methanol->dissolve Sodium Hydroxide Sodium Hydroxide add_naoh 2. Add NaOH solution Sodium Hydroxide->add_naoh Water Water Water->add_naoh dissolve->add_naoh stir 3. Stir at room temp for 14 hours add_naoh->stir concentrate 4. Concentrate under reduced pressure stir->concentrate dilute 5. Dilute with water concentrate->dilute acidify 6. Acidify with HCl to pH 3 dilute->acidify filtrate 7. Filter the solid acidify->filtrate dry 8. Dry under reduced pressure filtrate->dry product This compound dry->product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the iodine atom, and the aromatic ring.

  • Carboxylic Acid Group: The carboxyl group can undergo typical reactions such as reduction to a hydroxyl group using reagents like lithium aluminum hydride or borane-tetrahydrofuran.[4] It can also react with alcohols or amines to form esters or amides, respectively.[4]

  • Iodine Atom: The iodine atom is a good leaving group, making this position susceptible to various coupling reactions, such as Suzuki or Sonogashira couplings, for the formation of new carbon-carbon bonds.[1][4] This allows for arylation or alkylation at this position.[1][4]

  • Aromatic Ring: The aromatic ring can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

A significant application of this compound is in the preparation of radiolabeling agents.[2] For instance, it has been used to synthesize N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and its Boc-protected derivative, which are used for labeling proteins and peptides.[2][3][5]

G cluster_carboxyl Carboxyl Group Reactions cluster_iodine Iodine Atom Reactions cluster_products Potential Products This compound This compound Reduction Reduction (e.g., LiAlH4) This compound->Reduction Esterification Esterification (with alcohol) This compound->Esterification Amidation Amidation (with amine) This compound->Amidation Coupling Coupling Reactions (e.g., Suzuki, Sonogashira) This compound->Coupling Alcohol (3-Iodo-4-methylphenyl)methanol Reduction->Alcohol Ester Ester derivatives Esterification->Ester Amide Amide derivatives Amidation->Amide Coupled_Product Arylated/Alkylated products Coupling->Coupled_Product

Reactivity of this compound.

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

Hazard Statements:

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[9][10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Standard laboratory safety practices should be strictly followed.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in organic synthesis. Its utility is particularly notable in the preparation of radiolabeling agents, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), which are employed in biomedical research and drug development. An understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical characteristics of this compound, including its physicochemical properties, spectroscopic data, and synthetic methodologies.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a beige to brown crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₇IO₂[2]
Molecular Weight 262.04 g/mol [2]
Melting Point 210-212 °C[1]
Boiling Point 278.5 °C (estimate)[1]
Density 1.7835 g/cm³ (estimate)[1]
Appearance Beige to brown crystalline powder[1]
Solubility Soluble in methanol.[1]
InChI InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)[3]
SMILES Cc1ccc(cc1I)C(O)=O[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. The reported ¹H NMR data for this compound in DMSO-d₆ is summarized in Table 2.[1]

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2.44s-3H-CH₃
7.45d8.001HAr-H
7.85d3.181HAr-H
8.31s-1HAr-H
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. While a detailed spectrum with peak assignments for this specific molecule is not widely published, the expected characteristic absorption bands are listed in Table 3, based on general knowledge of carboxylic acid and aromatic compound spectroscopy.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
1680-1710C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1210-1320C-O stretchCarboxylic Acid
800-900C-H bend (out-of-plane)Substituted Aromatic
~500C-I stretchIodo-Aromatic

Crystallographic Data

As of the latest literature survey, no publicly available single-crystal X-ray diffraction data or detailed crystal structure information for this compound could be found. Substituted benzoic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. It is highly probable that this compound also adopts such a dimeric structure in its crystalline form. Further experimental investigation is required to determine its precise crystal packing and unit cell parameters.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

  • Methyl 3-iodo-4-methylbenzoate

  • Methanol

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate (1 eq.) in methanol.

  • Add an aqueous solution of sodium hydroxide (3 eq.).

  • Stir the reaction mixture at room temperature for approximately 14 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water.

  • Acidify the mixture to a pH of 3 using concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Dry the solid under reduced pressure to yield this compound.

A schematic of this experimental workflow is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start_ester Methyl 3-iodo-4-methylbenzoate dissolution Dissolve ester in Methanol start_ester->dissolution start_reagents Methanol, NaOH, Water start_reagents->dissolution hydrolysis Add NaOH solution and stir for 14h at RT dissolution->hydrolysis concentration Concentrate under reduced pressure hydrolysis->concentration dilution Dilute with Water concentration->dilution acidification Acidify with conc. HCl to pH 3 dilution->acidification precipitation Precipitation of Product acidification->precipitation filtration Collect solid by filtration precipitation->filtration drying Dry under reduced pressure filtration->drying end_product This compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.
Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Procedure:

  • Finely powder a small sample of the dry crystalline material.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physicochemical and spectroscopic properties. While foundational data such as its melting point and ¹H NMR spectrum are readily available, further research is needed to fully elucidate its ¹³C NMR spectrum, provide detailed IR peak assignments, and determine its single-crystal structure. The experimental protocols provided herein offer a basis for its synthesis and characterization, supporting its continued use in the development of novel chemical entities for research and pharmaceutical applications.

References

An In-depth Technical Guide to 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Iodo-4-methylbenzoic acid, a key intermediate in organic synthesis and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, significant applications, and essential safety information. The document is intended to serve as a practical guide for professionals engaged in chemical research and drug discovery, offering detailed experimental procedures and structured data for ease of reference and application.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 82998-57-0 , is a halogenated aromatic carboxylic acid. Structurally, it is a derivative of benzoic acid, featuring an iodine atom at the meta-position and a methyl group at the para-position relative to the carboxyl group. This unique substitution pattern makes it a valuable and versatile building block in organic chemistry. Its utility is particularly pronounced in the synthesis of complex organic molecules, including pharmaceutical intermediates and radiolabeling agents. This guide consolidates critical data and methodologies related to this compound to support its effective use in a laboratory and developmental setting.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization. The compound typically appears as a beige to brown crystalline powder.

PropertyValueReference
CAS Number 82998-57-0
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
Melting Point 210-212 °C (lit.)
Boiling Point 355.2 ± 30.0 °C (at 760 mmHg, estimate)
Density 1.867 ± 0.06 g/cm³ (estimate)
Solubility Soluble in Methanol
InChI Key LDDHMKANNXWUAK-UHFFFAOYSA-N
SMILES String Cc1ccc(cc1I)C(O)=O

Synthesis of this compound

The most commonly cited synthesis of this compound

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-Iodo-4-methylbenzoic acid, a compound of interest in various chemical and pharmaceutical research areas. By integrating data from multiple analytical techniques, this document outlines the systematic approach to confirming the molecular structure of this compound, presenting key quantitative data in accessible formats and detailing the experimental protocols.

Foundational Properties and Structure

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
CAS Number 82998-57-0
Melting Point 210-212 °C
Appearance Off-white solid
Solubility Soluble in methanol[1]

The structural formula of this compound is presented below:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The Workflow of Structure Elucidation

The process of determining the structure of an unknown compound like this compound is a systematic workflow that integrates several analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous structure assignment.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Provides information on proton & carbon framework ir FT-IR Spectroscopy synthesis->ir Identifies functional groups ms Mass Spectrometry synthesis->ms Determines molecular weight & fragmentation pattern data_analysis Combined Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis elucidation Structure Elucidation data_analysis->elucidation Confirms Connectivity & Final Structure

References

In-depth Technical Guide: NMR Data of 3-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 3-Iodo-4-methylbenzoic acid. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.31s1H-H-2
7.85d1H8.00H-6
7.45d1H8.00H-5
2.44s3H--CH₃

Note: The assignment of the aromatic protons is based on typical chemical shift patterns for substituted benzoic acids.

¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ) ppm
-COOH~167
C-4~143
C-3~95
C-1~133
C-2~140
C-6~131
C-5~130
-CH₃~23

Note: These are estimated values and may differ from experimental results. The chemical shifts of aromatic carbons are influenced by the combined electronic effects of the iodo, methyl, and carboxylic acid substituents.

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

  • Place the sample in the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

  • Load a standard one-pulse proton experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

4. ¹³C NMR Spectrum Acquisition:

  • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more).

  • Acquire the FID.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data of this compound.

NMR_Interpretation_Workflow NMR Data Interpretation Workflow for this compound cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Shifts Chemical Shifts (ppm) - Aromatic region (7.4-8.4 ppm) - Methyl region (~2.4 ppm) Structure Proposed Structure: This compound H_Shifts->Structure Proton Environments H_Integration Integration - 3 aromatic protons (1H each) - 1 methyl group (3H) H_Integration->Structure Proton Count H_Multiplicity Multiplicity - Singlets (s) - Doublets (d) H_Multiplicity->Structure Neighboring Protons H_Coupling Coupling Constants (J) - Ortho-coupling (~8 Hz) H_Coupling->Structure Connectivity C_Shifts Chemical Shifts (ppm) - Carboxyl (~167 ppm) - Aromatic (95-145 ppm) - Methyl (~23 ppm) C_Shifts->Structure Carbon Environments C_Count Number of Signals - Expect 8 distinct signals (unless accidental overlap) C_Count->Structure Unique Carbons Confirmation Structure Confirmation Structure->Confirmation

Caption: Logical workflow for the structural elucidation of this compound using NMR data.

"FTIR spectrum of 3-Iodo-4-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR Spectrum of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-transform infrared (FTIR) spectrum of this compound. The information contained herein is intended to support research, quality control, and developmental activities where the characterization of this compound is essential.

This compound is an organic compound with the chemical formula C₈H₇IO₂. It is a derivative of benzoic acid and is structurally characterized by an iodine atom and a methyl group attached to the benzene ring. Understanding its molecular vibrations through FTIR spectroscopy is crucial for its identification and for assessing its purity.

Experimental Protocols: Obtaining the FTIR Spectrum

The spectral data presented in this guide is typically acquired using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Detailed Methodology (KBr Pellet Technique):

  • Sample Preparation: A small quantity (approximately 1-2 mg) of high-purity this compound is finely ground in an agate mortar.

  • Mixing: The ground sample is then intimately mixed with approximately 100-200 mg of spectroscopic grade, anhydrous potassium bromide (KBr). The KBr acts as an infrared-transparent matrix.

  • Pellet Formation: The mixture is transferred to a pellet-pressing die. A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent, or translucent disc.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

Data Presentation: Characteristic Vibrational Modes

The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The quantitative data is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300-2500BroadO-H stretchCarboxylic Acid
~2924MediumC-H stretch (asymmetric)Methyl (-CH₃)
~1682StrongC=O stretchCarboxylic Acid
~1595Medium-StrongC=C stretchAromatic Ring
~1420MediumO-H in-plane bendCarboxylic Acid
~1295StrongC-O stretchCarboxylic Acid
~924Broad, MediumO-H out-of-plane bendCarboxylic Acid
~820StrongC-H out-of-plane bendAromatic Ring
~540Weak-MediumC-I stretchIodo-group

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the FTIR spectrum of this compound using the KBr pellet method.

Experimental_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition & Analysis A Weigh 1-2 mg of This compound C Grind and mix sample and KBr in an agate mortar A->C B Weigh 100-200 mg of dry KBr powder B->C D Transfer mixture to a die C->D Homogeneous Mixture E Apply 8-10 tons of pressure using a hydraulic press D->E F Place KBr pellet in FTIR spectrometer E->F Transparent Pellet G Record background spectrum (pure KBr pellet) I Perform background subtraction and analyze peaks G->I H Record sample spectrum (4000-400 cm⁻¹) H->I

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Interpretation of the Spectrum

  • O-H Stretch (Carboxylic Acid): The very broad band observed in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer.

  • C-H Stretch (Methyl): The peak around 2924 cm⁻¹ is attributed to the asymmetric stretching of the C-H bonds in the methyl group.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption peak is seen at approximately 1682 cm⁻¹. This is characteristic of the C=O stretching vibration of the carboxylic acid group, which is conjugated with the aromatic ring.

  • Aromatic C=C Stretches: The absorption at 1595 cm⁻¹ corresponds to the C=C stretching vibrations within the benzene ring.

  • C-O Stretch and O-H Bend: The strong band at 1295 cm⁻¹ is due to the C-O stretching vibration, coupled with the O-H in-plane bending mode found around 1420 cm⁻¹.

  • Out-of-Plane Bends: The broad absorption around 924 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid. The strong band at 820 cm⁻¹ is indicative of C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic ring.

  • C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically as a weak to medium band around 540 cm⁻¹.

This comprehensive analysis of the FTIR spectrum provides a reliable method for the identification and structural confirmation of this compound.

Mass Spectrometry of 3-Iodo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 3-iodo-4-methylbenzoic acid, a compound of interest in various research and development domains. This document outlines predicted fragmentation patterns, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of mass spectrometric analysis for this and similar molecules.

Core Concepts in the Mass Analysis of this compound

This compound (C₈H₇IO₂) has a molecular weight of 262.04 g/mol .[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds by ionizing them to generate charged molecules or fragments and then measuring their mass-to-charge ratios.[2] For small molecules like this compound, electron ionization (EI) is a common technique that can lead to extensive fragmentation, providing valuable structural insights.[3][4]

Predicted Fragmentation Pattern

The molecular ion peak ([M]⁺) is expected at an m/z of 262. Subsequent fragmentation is likely to involve the loss of neutral fragments from the molecular ion. Key predicted fragmentation pathways include:

  • Loss of the hydroxyl group (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[5]

  • Loss of the carboxyl group (-COOH): This fragmentation pathway is also characteristic of carboxylic acids.[5][6]

  • Loss of iodine (-I): The carbon-iodine bond is relatively weak and can cleave to produce a significant fragment.

  • Loss of a methyl radical (-CH₃): Cleavage of the methyl group from the aromatic ring.

  • Decarboxylation followed by loss of other fragments.

The following table summarizes the predicted major fragments for this compound.

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Neutral Loss Notes
262[C₈H₇IO₂]⁺-Molecular Ion ([M]⁺)
245[C₈H₆IO]⁺-OHLoss of the hydroxyl radical from the carboxylic acid group.
217[C₇H₇I]⁺-COOHLoss of the entire carboxyl group.
135[C₈H₇O₂]⁺-ILoss of the iodine atom.
247[C₇H₄IO₂]⁺-CH₃Loss of the methyl radical.
119[C₇H₄O]⁺-I, -OHLoss of iodine and a hydroxyl radical.
91[C₆H₄]⁺-I, -COOHLoss of iodine and the carboxyl group.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the mass spectrometric analysis of this compound, adaptable for similar small organic molecules.

Sample Preparation
  • Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities. Recrystallization or chromatographic purification may be necessary.

  • Solvent: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be optimized for the specific instrument, typically in the range of 1 mg/mL.

  • Internal Standard: For quantitative analysis, the use of an appropriate internal standard is recommended to improve accuracy and precision.

Instrumentation and Parameters

The following parameters are typical for an electron ionization mass spectrometry (EI-MS) experiment. These may need to be optimized for the specific instrument being used.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy that allows for comparison with library spectra)[4]

  • Source Temperature: 200-250 °C

  • Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples. Given the melting point of 210-212 °C, a direct insertion probe is suitable.[7]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Scan Range: m/z 40-300 to ensure detection of the molecular ion and all significant fragments.

  • Calibration: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.[8]

Data Acquisition and Analysis
  • Introduce a blank (solvent only) to check for background contamination.

  • Introduce the prepared sample into the ion source.

  • Acquire the mass spectrum over the specified scan range.

  • Process the raw data by subtracting the background spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and any available spectral libraries for structural confirmation.

Visualizing Mass Spectrometry Workflows

Predicted Fragmentation Pathway of this compound

G Predicted Fragmentation of this compound M [C₈H₇IO₂]⁺˙ m/z = 262 Molecular Ion F1 [C₈H₆IO]⁺ m/z = 245 M->F1 -OH F2 [C₇H₇I]⁺˙ m/z = 217 M->F2 -COOH F3 [C₈H₇O₂]⁺ m/z = 135 M->F3 -I F4 [C₇H₄IO₂]⁺ m/z = 247 M->F4 -CH₃ F6 [C₆H₄]⁺˙ m/z = 91 F2->F6 -I F5 [C₇H₄O]⁺ m/z = 119 F3->F5 -OH

Caption: Predicted EI fragmentation pathway of this compound.

General Experimental Workflow for Mass Spectrometry

G General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample High Purity Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Standard Add Internal Standard (Optional) Dissolve->Standard Inject Introduce Sample into MS Standard->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Separate Mass Analyzer (e.g., Quadrupole, TOF) Ionize->Separate Detect Detector Separate->Detect Acquire Acquire Mass Spectrum Detect->Acquire Process Background Subtraction Acquire->Process Analyze Identify Peaks & Fragmentation Pattern Process->Analyze Report Generate Report Analyze->Report

Caption: A generalized workflow for small molecule analysis by mass spectrometry.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 3-Iodo-4-methylbenzoic acid. It includes detailed experimental protocols for its synthesis and melting point determination, alongside graphical representations of these workflows for enhanced clarity.

Physicochemical and Quantitative Data

This compound is an off-white solid compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 210-212 °C[1][2][3]
208 °C[4]
Molecular Formula C8H7IO2[1][5]
Molecular Weight 262.04 g/mol [5]
Appearance Off-White Solid[1]
Solubility Soluble in methanol[1][2]
pKa 4.02 ± 0.10 (Predicted)[1]
Density 1.7835 (estimate)[1][2]
Boiling Point 278.5°C (rough estimate)[1][2]
Flash Point 168.6°C[1]

Experimental Protocols

Synthesis of this compound from Methyl 3-iodo-4-methylbenzoate

This protocol details the hydrolysis of methyl 3-iodo-4-methylbenzoate to yield this compound.[2][6]

Materials:

  • Methyl 3-iodo-4-methylbenzoate (1 eq.)

  • Methanol

  • Sodium hydroxide (3 eq.)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate (e.g., 3 g, 10.9 mmol) in methanol (30 mL).[2][6]

  • Add sodium hydroxide (e.g., 1.3 g, 32.7 mmol) and water (15 mL) to the solution.[2][6]

  • Stir the reaction mixture at room temperature for 14 hours.[2][6]

  • Upon completion, concentrate the solution under reduced pressure.[2][6]

  • Dilute the concentrated solution with water.[2][6]

  • Adjust the pH of the mixture to 3 using concentrated hydrochloric acid, which will cause the product to precipitate.[2][6]

  • Collect the precipitated solid by filtration.[2][6]

  • Dry the solid under reduced pressure to obtain the final product, this compound.[2][6]

A reported yield for this synthesis is 96% (2.7 g).[2]

Determination of Melting Point

The following is a general but detailed protocol for determining the melting point of a crystalline organic solid like this compound using the capillary tube method.[7] A pure, crystalline compound should have a sharp melting point range of 0.5-1.0°C.[7]

Apparatus:

  • Capillary tubes (one end sealed)

  • Thermometer

  • Oil bath (e.g., paraffin oil or silicone oil) in a beaker

  • Stirrer

  • Bunsen burner or heating mantle

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Push the open end of a capillary tube into the sample to collect a small amount of the compound.[7]

  • Loading the Capillary Tube: Tap the sealed end of the capillary tube on a hard surface to move the powder to the bottom. The packed sample should be 1-2 mm high.[7]

  • Assembling the Apparatus: Attach the capillary tube to a thermometer using a thread or a small rubber band, aligning the sample with the thermometer bulb.[7]

  • Heating: Immerse the thermometer and the attached capillary tube in an oil bath. The oil level should be above the top of the sample but below the open end of the capillary tube.[7]

  • Melting Point Determination: Heat the oil bath slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point. Stir the bath continuously to ensure a uniform temperature.[7]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7]

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses. Handle hot oil baths with care.

Visualizations

The following diagrams illustrate the workflows for the synthesis and melting point determination of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 3-iodo-4-methylbenzoate D Dissolve & Stir (Room Temp, 14h) A->D B NaOH + H2O B->D C Methanol C->D E Concentrate (Reduced Pressure) D->E F Dilute with Water E->F G Acidify with HCl (pH 3) F->G H Filter & Dry G->H I 3-Iodo-4-methylbenzoic Acid H->I

Caption: Workflow for the synthesis of this compound.

Melting_Point_Workflow A Prepare Sample B Load Capillary Tube A->B C Assemble Apparatus (Capillary + Thermometer) B->C D Immerse in Oil Bath C->D E Heat Slowly & Stir D->E F Observe Melting E->F G Record Temperature Range F->G

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide on the Solubility of 3-Iodo-4-methylbenzoic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 3-iodo-4-methylbenzoic acid is limited. This guide provides known qualitative solubility information, key physicochemical properties influencing solubility, and detailed experimental protocols for determining solubility. The principles and methodologies described can be applied to generate specific quantitative data for this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential intermediate in pharmaceutical development. Understanding its solubility in various solvents is crucial for reaction optimization, purification, formulation, and bioavailability studies. This technical guide summarizes the available solubility information, discusses the factors influencing its solubility, and provides detailed experimental protocols for its quantitative determination.

Physicochemical Properties

The solubility of a compound is governed by its physical and chemical properties. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular FormulaC8H7IO2[1]
Molecular Weight262.04 g/mol [1]
Melting Point210-212 °C[2][3][4]
pKa4.02 (Predicted)[1]
AppearanceOff-white to beige or brown crystalline powder[2]

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The carboxylic acid group (with a predicted pKa of 4.02) allows for pH-dependent solubility, with increased solubility in basic solutions due to deprotonation and salt formation.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of solvents is not widely available in the literature. However, qualitative information has been reported.

SolventQualitative SolubilitySource
MethanolSoluble[1][2][3]

Based on the principle of "like dissolves like," the solubility of this compound can be inferred for other solvents. The presence of a polar carboxylic acid group and a larger, more nonpolar iodinated aromatic ring suggests that it will be more soluble in polar organic solvents that can engage in hydrogen bonding, such as other alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility in nonpolar solvents like hexane is expected to be low. Solubility in water is also expected to be low but will increase with pH.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are two common methods for determining the solubility of a solid in a liquid.

4.1. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostated vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a mechanical shaker or magnetic stirrer is recommended.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. A clear supernatant should be obtained. If necessary, centrifuge or filter the sample to remove any suspended particles.

  • Quantification: Withdraw a known volume of the saturated supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.

4.2. Dynamic (Polythermal) Method

This method involves measuring the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.

Methodology:

  • Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen solvent.

  • Heating and Observation: Slowly heat the sample mixture while stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

  • Cooling and Observation (Optional but recommended): Slowly cool the clear solution. The temperature at which the first crystal appears (the cloud point) is recorded.

  • Data Analysis: A plot of solubility versus temperature can be constructed from the data obtained for the different concentrations.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow A Start: Excess Solute and Solvent B Equilibration (Constant Temperature & Agitation) A->B Add excess solute to solvent C Phase Separation (Centrifugation/Filtration) B->C Reach equilibrium D Sample Withdrawal and Dilution C->D Isolate saturated solution E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E Prepare for analysis F Data Calculation and Reporting E->F Determine concentration

General workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Hydrolysis of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of methyl 3-iodo-4-methylbenzoate to its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid. This chemical transformation is a critical step in the synthesis of various pharmaceutical compounds, including selective discoidin domain receptor 1 (DDR1) inhibitors and the Bcr-Abl kinase inhibitor GZD824 (Olverembatinib). This document details the reaction's significance, mechanistic pathways, experimental protocols for both base- and acid-catalyzed conditions, and relevant characterization and safety data.

Introduction

Methyl 3-iodo-4-methylbenzoate is a substituted aromatic ester. Its hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. The product of this reaction, this compound, is a valuable building block in medicinal chemistry. The presence of the iodo and methyl groups on the benzene ring provides specific steric and electronic properties, as well as a handle for further functionalization, making it a key intermediate in the development of targeted therapies.

Mechanistic Pathways

The hydrolysis of methyl 3-iodo-4-methylbenzoate can be effectively achieved under both basic and acidic conditions. The choice of catalyst influences the reaction mechanism and conditions.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. The reaction is essentially irreversible as the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the products.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of methanol and the formation of the carboxylic acid. This reaction is reversible and is the reverse of the Fischer esterification.

Experimental Protocols

Detailed methodologies for both base- and acid-catalyzed hydrolysis are presented below.

Base-Catalyzed Hydrolysis of Methyl 3-iodo-4-methylbenzoate

A well-established and high-yielding method for the saponification of methyl 3-iodo-4-methylbenzoate utilizes sodium hydroxide in a methanol-water solvent system.

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate (1 equivalent) in methanol.

  • Add an aqueous solution of sodium hydroxide (3 equivalents).

  • Stir the reaction mixture at room temperature for approximately 14 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and acidify to a pH of 3 using concentrated hydrochloric acid.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried under vacuum.

Representative Acid-Catalyzed Hydrolysis of Methyl 3-iodo-4-methylbenzoate

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate in a suitable solvent mixture, such as aqueous ethanol or dioxane.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the hydrolysis of methyl 3-iodo-4-methylbenzoate and the physical properties of the starting material and product.

Table 1: Comparison of Hydrolysis Conditions

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis (Representative)
Catalyst Sodium Hydroxide (NaOH)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Methanol/WaterAqueous Ethanol or Dioxane
Temperature Room TemperatureReflux
Reaction Time ~14 hoursSeveral hours (reaction monitoring required)
Yield High (e.g., 96%)Moderate to High (typically lower than base-catalyzed)
Work-up Acidification and filtrationNeutralization and extraction

Table 2: Physicochemical and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR Data (400 MHz)
Methyl 3-iodo-4-methylbenzoate C₉H₉IO₂276.07-δ 8.47 (d, J=1.7 Hz, 1H), 7.90 (dd, J=7.9, 1.7 Hz, 1H), 7.29 (d, J=7.9 Hz, 1H), 3.90 (s, 3H), 2.48 (s, 3H) in CDCl₃[2]
This compound C₈H₇IO₂262.04210-212δ 13.0 (br s, 1H), 8.31 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 2.44 (s, 3H) in DMSO-d₆

Mandatory Visualizations

Reaction Workflows and Mechanisms

hydrolysis_workflows cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis start_base Methyl 3-iodo-4-methylbenzoate step1_base 1. NaOH, MeOH/H₂O 2. Room Temperature, 14h start_base->step1_base intermediate_base Sodium 3-iodo-4-methylbenzoate step1_base->intermediate_base step2_base 3. Conc. HCl (aq) intermediate_base->step2_base product_base This compound step2_base->product_base start_acid Methyl 3-iodo-4-methylbenzoate step1_acid 1. H₂SO₄ (cat.), H₂O 2. Reflux start_acid->step1_acid product_acid This compound step1_acid->product_acid

Caption: Comparative workflow for base- and acid-catalyzed hydrolysis.

base_hydrolysis_mechanism ester Methyl 3-iodo-4-methylbenzoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate carboxylate 3-Iodo-4-methylbenzoate intermediate->carboxylate Elimination of Methoxide methanol Methanol intermediate->methanol acid This compound carboxylate->acid h_plus H⁺ (from workup) h_plus->acid

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Role in Drug Synthesis

drug_synthesis_pathway start Methyl 3-iodo-4-methylbenzoate hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH) start->hydrolysis intermediate This compound hydrolysis->intermediate activation Further Synthetic Steps (e.g., amide coupling, cross-coupling) intermediate->activation ddr1 [(Pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides (DDR1 Inhibitors) activation->ddr1 gzd824 GZD824 (Olverembatinib) (Bcr-Abl Kinase Inhibitor) activation->gzd824

References

A Comprehensive Technical Guide to the Storage of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the recommended storage conditions for 3-Iodo-4-methylbenzoic acid (CAS No. 82998-57-0), a compound utilized in various chemical syntheses, including the preparation of radioiodination agents for monoclonal antibodies.[1][2][3] Adherence to proper storage protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Core Storage Recommendations

The primary storage guidelines for this compound are derived from Safety Data Sheets (SDS) provided by various chemical suppliers. The consensus is to store the compound in a tightly sealed container in a location that is cool, dry, and well-ventilated.[4][5][6][7]

Key Storage Parameters:

ParameterRecommendationSource
Temperature Room Temperature[1]
Atmosphere Dry[4][5][6]
Container Tightly closed/sealed[4][5][6][7][8][9]
Location Cool, well-ventilated area[4][5][6][7]
Light Keep in dark place[1]

Physicochemical Properties and Stability

Understanding the physical and chemical properties of this compound is essential for comprehending its storage requirements.

Summary of Properties:

PropertyValueSource
Molecular Formula C8H7IO2[6][10]
Molecular Weight 262.04 g/mol [6][10]
Appearance Beige to brown crystalline powder; Solid[1]
Melting Point 210-212 °C (lit.)[1][2][3][11]
Solubility Soluble in methanol[1][2]
Stability Stable under normal conditions[4]

While the compound is generally stable, it is important to avoid certain conditions to prevent degradation.

Incompatible Materials and Conditions to Avoid

To ensure the long-term stability of this compound, it is crucial to store it away from incompatible substances and adverse conditions.

Incompatibilities:

  • Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents should be avoided to prevent vigorous reactions.[7][8]

  • Strong Bases: Benzoic acid and its derivatives can react with strong bases.[7][8]

  • Heat and Sources of Ignition: While not highly flammable, it is good practice to store away from heat and potential ignition sources.[7][8]

  • Dust Formation: Minimize dust generation and accumulation, as fine dust particles can form explosive mixtures with air upon intense heating.[7][12]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are intrinsically linked to storage, as they prevent contamination of the bulk material and ensure the safety of personnel.

Handling Guidelines:

  • Ventilation: Use only in a well-ventilated area or outdoors.[4][6][13]

  • Personal Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5]

  • PPE: Wear protective gloves, clothing, and eye/face protection.[4][5][6] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]

Logical Workflow for Storage Condition Determination

The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a chemical compound like this compound, starting from initial information gathering to the implementation of specific storage protocols.

cluster_0 Information Gathering cluster_1 Hazard & Stability Assessment cluster_2 Define Storage Protocol cluster_3 Implementation & Review A Identify Compound (this compound) B Review Safety Data Sheet (SDS) A->B C Consult Chemical Databases (e.g., ChemicalBook, Sigma-Aldrich) A->C D Identify Hazards (Skin/Eye Irritant, STOT SE 3) B->D E Assess Chemical Stability (Stable under normal conditions) B->E F Identify Incompatibilities (Oxidizers, Strong Bases) B->F C->E G Determine Temperature (Room Temperature) D->G E->G H Specify Atmosphere (Dry, Tightly Sealed) E->H K Segregate from Incompatibles F->K J Label Container Clearly G->J H->J I Select Location (Cool, Well-Ventilated, Dark) I->J J->K L Periodic Inventory & Inspection K->L

Caption: Workflow for Determining Chemical Storage Conditions.

Experimental Protocols for Stability Assessment (General)

Objective: To determine the degradation of this compound under various stress conditions (e.g., heat, humidity, light).

Methodology:

  • Reference Standard: A pure, well-characterized batch of this compound should be designated as the reference standard and stored under ideal conditions (e.g., -20°C, desiccated, dark).

  • Sample Preparation: Accurately weigh samples of the test material into individual, appropriate containers for each storage condition.

  • Stress Conditions: Expose the samples to a matrix of controlled conditions. A typical study might include:

    • Elevated Temperature: 40°C, 60°C.

    • High Humidity: 75% RH (Relative Humidity), 90% RH.

    • Photostability: Exposure to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

    • Control: Room temperature, ambient humidity, protected from light.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the pulled samples against the reference standard. The primary analytical technique would likely be High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from potential degradants.

    • Assay: To determine the remaining percentage of this compound.

    • Purity/Impurities: To identify and quantify any degradation products.

  • Data Evaluation: Plot the assay value and impurity levels over time for each condition to establish degradation rates and identify critical storage parameters.

This guide consolidates the available safety and storage information for this compound. For all laboratory work, it is imperative to consult the most recent Safety Data Sheet provided by the specific supplier and to adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for 3-Iodo-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid is a versatile aromatic building block utilized in a variety of organic syntheses. Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, allows for diverse functionalization. The carboxylic acid moiety can undergo esterification, amidation, or reduction. The iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This makes this compound a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. It is a key intermediate in the preparation of pesticides, bactericides, dyes, and plasticizers[1]. Notably, it has been used in the synthesis of radiolabeled compounds and specialized reagents for bioconjugation, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB).

This document provides detailed application notes and experimental protocols for key organic transformations involving this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Key Synthetic Applications

The reactivity of the iodine substituent in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of biphenyl derivatives.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of aryl-alkyne structures, which are prevalent in many biologically active compounds and functional materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to N-aryl amines, a common motif in pharmaceuticals.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of aryl iodides, which can serve as a starting point for the reactions of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Iodobenzoic acidPhenylboronic acidPdCl₂ (1)NaOHWaterRT0.289
24-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFMW0.5-1.5~70-90
3Iodobenzene4-Methylphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/Water80196

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)DMA903-
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV]55385
33-Iodo-4,5-dimethoxybenzaldehyde oximePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60-High

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl IodideAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaWater50592
2Aryl IodideN-MethylanilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-24High
34-IodoanisoleAnilinePd precursor (cat.)--Water80-41

Experimental Protocols

The following are detailed protocols for the key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods for similar substrates and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from the Suzuki coupling of 3-iodobenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • tert-Butyl methyl ether

  • Anhydrous sodium sulfate

  • Silica gel

  • Concentrated hydrochloric acid

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a two-neck flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium hydroxide (4.0 mmol) in 4 mL of water.

  • Reagent Addition: Under a nitrogen atmosphere, add this compound (1.0 mmol), followed by phenylboronic acid (1.1 mmol) and palladium(II) chloride (0.01 mmol).

  • Reaction: Stir the mixture at room temperature for approximately 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a glass frit. Dilute the filtrate with 50 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the solid product and dissolve it in approximately 15 mL of tert-butyl methyl ether. Filter the solution through a pad of silica gel. Wash the organic solution with water in a separatory funnel and then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crystalline product, 4-methyl-3-phenylbenzoic acid.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure based on standard Sonogashira coupling conditions.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Celite®

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (10 mL), followed by triethylamine (2.0 mmol).

  • Reagent Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-methyl-3-(phenylethynyl)benzoic acid.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the N-arylation of this compound.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite®

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-anilino-4-methylbenzoic acid.

Mandatory Visualizations

Suzuki_Miyaura_Coupling substrate This compound catalyst Pd(0) Catalyst substrate->catalyst Oxidative Addition boronic_acid Arylboronic Acid boronic_acid->catalyst product 3-Aryl-4-methylbenzoic Acid catalyst->product Reductive Elimination base Base base->catalyst

Suzuki-Miyaura Coupling Reaction Scheme

Sonogashira_Coupling substrate This compound pd_catalyst Pd(0) Catalyst substrate->pd_catalyst Oxidative Addition alkyne Terminal Alkyne cu_catalyst Cu(I) Co-catalyst alkyne->cu_catalyst product 3-Alkynyl-4-methylbenzoic Acid pd_catalyst->product Reductive Elimination cu_catalyst->pd_catalyst Transmetalation base Base base->alkyne

Sonogashira Coupling Reaction Scheme

Buchwald_Hartwig_Amination substrate This compound pd_catalyst Pd(0) Catalyst substrate->pd_catalyst Oxidative Addition amine Amine (R₂NH) amine->pd_catalyst product 3-(Dialkylamino)-4-methylbenzoic Acid pd_catalyst->product Reductive Elimination ligand Ligand ligand->pd_catalyst base Base base->amine

Buchwald-Hartwig Amination Reaction Scheme

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->setup reaction Reaction: - Add solvent and catalyst - Heat and stir setup->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool reaction - Quench and extract monitoring->workup Complete purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end

General Experimental Workflow for Cross-Coupling Reactions

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly highlighted in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which provide efficient routes to a wide array of complex organic molecules. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this compound in the development of novel pharmaceuticals, agrochemicals, and materials.

References

3-Iodo-4-methylbenzoic Acid: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid is a valuable synthetic intermediate widely employed in the development of novel therapeutic agents and other bioactive compounds. Its unique structural features, namely the carboxylic acid group and the iodine atom on the aromatic ring, provide two reactive handles for a variety of chemical transformations. The carboxylic acid allows for the formation of esters and amides, while the iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex organic molecules.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and radioiodination agents.

Key Applications

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] In certain cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Therefore, inhibiting PARP can lead to the selective killing of these cancer cells, a concept known as synthetic lethality.[3] this compound serves as a key building block in the synthesis of various PARP inhibitors. The biaryl scaffold, often present in potent PARP inhibitors, can be efficiently constructed via a Suzuki-Miyaura coupling reaction using this compound.

Preparation of Radioiodination Agents

The iodine atom in this compound can be readily exchanged with a radioactive isotope of iodine, making it a precursor for radioiodination agents. A notable example is the synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB).[3][4][5][6] This agent is used to label proteins and peptides with radioactive iodine. The resulting radiolabeled biomolecules are valuable tools in preclinical and clinical imaging studies, as well as in targeted radiotherapy.

Data Presentation

The following tables summarize quantitative data for representative reactions using this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodobenzoic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801295Analogous reaction
24-Bromobenzoic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100492[7]
3This compoundPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O9016~90 (Estimated)Representative Protocol

Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene

EntryAryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePd(PPh₃)₄ (cat.)cat.-THF-DMA7572<2[8]
2IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT295Analogous reaction
3This compoundPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF606~90 (Estimated)Representative Protocol

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 3-phenyl-4-methylbenzoic acid, a key intermediate for certain PARP inhibitors.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 16 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-phenyl-4-methylbenzoic acid.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 3-(phenylethynyl)-4-methylbenzoic acid.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous DMF and triethylamine (3.0 eq) via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred suspension.

  • The reaction mixture is heated to 60 °C and stirred for 6 hours under an argon atmosphere.

  • After cooling, the mixture is diluted with ethyl acetate and washed with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 3: Synthesis of N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) Intermediate

This multi-step protocol outlines the synthesis of a key precursor to SGMIB starting from this compound.

Step 1: Bromination of this compound

  • This compound is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • The mixture is refluxed until the starting material is consumed (monitored by TLC).

  • The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 4-(bromomethyl)-3-iodobenzoic acid.

Step 2: Guanidinylation

  • The resulting 4-(bromomethyl)-3-iodobenzoic acid is reacted with a protected guanidine derivative, such as 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

  • The reaction is stirred at room temperature until completion.

  • Work-up involves extraction and purification by chromatography to yield the Boc-protected guanidinomethyl intermediate.

Step 3: Esterification and Deprotection

  • The carboxylic acid is activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and reacted with N-hydroxysuccinimide to form the N-succinimidyl ester.

  • Finally, the Boc protecting groups are removed using a strong acid such as trifluoroacetic acid (TFA) to yield SGMIB.

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits PARG PARG PAR->PARG degraded by LIG3 DNA Ligase III XRCC1->LIG3 scaffolds POLB DNA Polymerase β XRCC1->POLB scaffolds PNKP PNKP XRCC1->PNKP scaffolds DNA_Repair DNA Repair LIG3->DNA_Repair POLB->DNA_Repair PNKP->DNA_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA single-strand break repair.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Base - Pd Catalyst Start->Setup Inert Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Reaction Heat & Stir (e.g., 90°C, 16h) Solvent->Reaction Workup Work-up: - Dilute with organic solvent - Wash with H₂O & brine Reaction->Workup Dry Dry & Concentrate Workup->Dry Purify Purification: Column Chromatography Dry->Purify Analyze Characterization: NMR, MS Purify->Analyze End End Product Analyze->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of SGMIB Synthesis

SGMIB_Synthesis_Logic Start This compound Step1 Step 1: Bromination 4-(Bromomethyl)-3-iodobenzoic Acid Start:start->Step1:w NBS, Initiator Step2 Step 2: Guanidinylation Boc-protected Guanidinomethyl Intermediate Step1:e->Step2:w Protected Guanidine, Base Step3 Step 3: Esterification & Deprotection N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) Step2:e->Step3:w 1. NHS, DCC/EDC 2. TFA

Caption: Logical steps for the synthesis of SGMIB.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone in modern organic synthesis, especially in the fields of medicinal chemistry and materials science.[2]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 3-iodo-4-methylbenzoic acid with various arylboronic acids. The resulting biaryl carboxylic acid products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules. While a specific protocol for this compound is not extensively documented in the literature, the provided methodology is based on established procedures for structurally similar substrates, such as other iodobenzoic acids.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. The reactivity of the halide is a critical factor, with iodides being more reactive than bromides or chlorides (I > Br > Cl).[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent system is crucial for the success of a Suzuki coupling reaction. The following table summarizes conditions that have been successfully employed for the Suzuki coupling of aryl halides similar to this compound. This data can serve as a guide for optimizing the reaction conditions for specific substrates.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodo-4-methoxybenzoic acid methyl esterMesitylboronic esterPd(PPh₃)₄ (6)Sodium phenoxideBenzeneReflux-Good
4-Iodobenzoic acidPhenylboronic acidPd(OAc)₂ (0.005)Na₂CO₃WaterRT0.5High
4-IodotoluenePhenylboronic acidL1/Pd systemKOBuTHFRT24Good to Excellent
Aryl IodidesArylboronic acidsPd(TFA)₂ (0.5)K₃PO₄Acetonitrile/Water50-Moderate to Excellent[7]
4-Bromobenzoic acidPhenylboronic acidPd/CK₂CO₃Ethanol/WaterRT0.5High[8]

This table is a compilation of data from analogous reactions to guide the user.[3][4][7][8][9] Actual yields for this compound may vary.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Base (e.g., Sodium carbonate [Na₂CO₃], Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

General Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl carboxylic acid.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylI This compound ArylI->OxAdd ArylB Ar'B(OH)₂ + Base ArylB->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction) cool->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify product Final Biaryl Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-4-methylbenzoic acid. This versatile building block is a valuable starting material for the synthesis of a wide array of multi-substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust foundation for the synthesis of complex molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The development of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. This compound is an excellent substrate for these transformations due to the reactive carbon-iodine bond. The resulting 3-substituted-4-methylbenzoic acid derivatives are important scaffolds in the development of new pharmaceutical agents and functional materials. For instance, biaryl carboxylic acids, synthesized via Suzuki coupling, are prevalent in numerous biologically active molecules.

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. The cycle typically consists of three key steps: oxidative addition of the aryl iodide to the Pd(0) center, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

// Invisible nodes for positioning labels label_start [label="Aryl Iodide\n(this compound)", shape=plaintext, fontcolor="#202124"]; label_partner [label="Organoboron (Suzuki)\nAlkyne (Sonogashira)\nAmine (Buchwald-Hartwig)\nAlkene (Heck)", shape=plaintext, fontcolor="#202124", pos="4,0!"]; label_product [label="Coupled Product", shape=plaintext, fontcolor="#202124", pos="0,-2!"];

// Edges to position labels label_start -> oxidative_addition [style=invis]; } .dot

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling.

Experimental Protocols and Data

The following sections provide detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound or its methyl ester as a substrate. The quantitative data presented in the tables are based on literature reports for structurally similar compounds and should serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

Representative Reaction Scheme:

Detailed Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the desired biaryl carboxylic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(PPh₃)₄ (6)-NaOPhBenzeneReflux-GoodCoupling with methyl 3-iodo-4-methoxybenzoate.[1]
24-Methylphenylboronic acidPd/C (1.4)-K₂CO₃DMFMW0.5-1.541-92Microwave-assisted coupling of 4-iodoanisole.
34-Methoxyphenylboronic acidPd(OAc)₂ (0.1)PPh₂PhSO₃Na (0.4)K₂CO₃Water70-100Aqueous coupling of 4-iodobenzoic acid.
4Mesitylboronic acid esterPd(PPh₃)₄ (6)-NaOPhBenzeneReflux-GoodSterically hindered coupling with methyl 3-iodo-4-methoxybenzoate.[1]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] It is a powerful tool for the synthesis of complex organic molecules and natural products.

Representative Reaction Scheme:

Detailed Protocol:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add a suitable base, such as a tertiary amine (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add an anhydrous solvent like DMF or acetonitrile (5 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Heck Reaction of Aryl Iodides

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1Methyl acrylatePd(OAc)₂ (5)-Na₂CO₃DMF100-1104-12-Protocol for 3-iodo-6-methyl-4-nitro-1H-indazole.
2StyrenePd(OAc)₂ (2)-K₂CO₃DMF200 (MW)183Coupling of 3-iodotoluene.
3Methyl acrylatePd(PPh₃)₄-Et₃NDMF85< 1-Microfluidic reaction of iodobenzene.[3]
4Methyl acrylateSupported Pd-Et₃N / Na₂CO₃NMP---Reaction with iodobenzene.[4]
Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes.[5]

Representative Reaction Scheme:

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine (5 mL), which also serves as the base.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1PhenylacetylenePd(PPh₃)₄ (5)CuI (15)DIPADMF452.547Coupling of a diiodide.[6]
2PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60--General protocol for aryl iodides.
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₂NHBenzeneRT3886General protocol.
44-EthynyltoluenePd/MWCNT-K₂CO₃EtOH/H₂O135-160 (MW)0.08GoodCopper-free, microwave-assisted.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[7] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Representative Reaction Scheme:

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.) and the chosen anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.2 equiv.).

  • Seal the flask and heat the mixture to 80-110 °C, stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1Morpholine(NHC)Pd(allyl)Cl (1)-NaOt-BuToluene100< 198Coupling with 4-bromotoluene.[8]
2Primary AminePd(BINAP)-NaOt-BuToluene--GoodGeneral method for aryl iodides.[7]
3MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuDioxane100--General protocol for aryl iodides.
4AnilinePd/NHC-tBuOKToluene85--Model reaction with 4-bromo-N,N-dimethylaniline.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and the logical relationship for troubleshooting common issues.

G prep 1. Reagent Preparation (Aryl halide, coupling partner, catalyst, ligand, base, solvent) setup 2. Reaction Setup (Under inert atmosphere) prep->setup reaction 3. Reaction Execution (Heating and stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Quenching, extraction, washing) monitoring->workup Reaction Complete purification 6. Purification (Column chromatography, recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

A typical experimental workflow for palladium-catalyzed cross-coupling.

G cluster_causes Potential Causes cluster_solutions Potential Solutions start Low or No Product Yield catalyst Catalyst Deactivation start->catalyst reagents Poor Reagent Quality start->reagents conditions Suboptimal Conditions start->conditions sol_catalyst Use pre-catalyst or different ligand Ensure inert atmosphere catalyst->sol_catalyst sol_reagents Purify reagents Use fresh, dry solvents reagents->sol_reagents sol_conditions Screen different bases, solvents, temperatures Increase reaction time conditions->sol_conditions

Troubleshooting guide for low product yield.
Applications in Drug Discovery and Development

The products derived from the palladium-catalyzed cross-coupling of this compound are valuable intermediates in pharmaceutical research. The ability to introduce a wide variety of substituents at the 3-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Biaryl Carboxylic Acids (from Suzuki Coupling): These structures are found in a range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors. The synthesis of biaryl analogs is a key strategy in lead optimization.[9]

  • Styrenes and Stilbenes (from Heck Coupling): These motifs are present in natural products with biological activity and can serve as precursors for more complex molecular architectures.

  • Aryl Alkynes (from Sonogashira Coupling): The introduction of an alkyne functionality opens up further synthetic possibilities, such as click chemistry or the synthesis of heterocyclic compounds. Arylalkynes are important building blocks in drug discovery.[10]

  • Arylamines (from Buchwald-Hartwig Amination): The arylamine moiety is a common feature in many approved drugs. This reaction provides a direct route to synthesize these important compounds.

The versatility of these cross-coupling reactions makes this compound a powerful building block for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug development.[11]

References

Application Notes and Protocols for the Esterification of 3-Iodo-4-methylbenzoic Acid with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 3-iodo-4-methylbenzoic acid with a range of primary and secondary alcohols. Three common and effective esterification methodologies are presented: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the substrate's sensitivity, desired reaction conditions, and scale of the synthesis. This guide aims to assist researchers in selecting the most suitable method and provides comprehensive, step-by-step protocols to facilitate the synthesis of various 3-iodo-4-methylbenzoate esters, which are valuable intermediates in pharmaceutical and materials science research. Quantitative data, where available, is summarized in tables for easy comparison, though it should be noted that some data is extrapolated from closely related substrates due to a lack of direct comparative studies for this compound with a wide array of alcohols.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the iodo-substituent allows for further functionalization through cross-coupling reactions, while the carboxylic acid moiety provides a handle for esterification, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The synthesis of a diverse library of ester derivatives from this acid is therefore of significant interest.

This document outlines three distinct and widely used methods for the esterification of this compound:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction, ideal for simple, non-sensitive alcohols, and large-scale synthesis.

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for acid-sensitive substrates and sterically hindered alcohols.

  • Mitsunobu Reaction: A versatile and reliable method that proceeds under neutral conditions with inversion of stereochemistry for chiral alcohols.

Comparative Data of Esterification Methods

The following table summarizes the typical reaction conditions and expected yields for the esterification of this compound with various alcohols using the three different methods. It is important to note that while the data for methanol is directly referenced, the yields for other alcohols are largely based on analogous reactions with structurally similar substituted benzoic acids, such as 3-bromobenzoic acid, and should be considered as representative estimates.[1][2]

Table 1: Summary of Reaction Conditions and Yields for the Esterification of this compound

Ester ProductAlcohol UsedEsterification MethodCatalyst/ReagentsSolventReaction Time (h)Temperature (°C)Approx. Yield (%)
Methyl 3-iodo-4-methylbenzoateMethanolFischerH₂SO₄ (catalytic)Methanol4 - 8Reflux (65)85 - 95
Ethyl 3-iodo-4-methylbenzoateEthanolFischerH₂SO₄ (catalytic)Ethanol4 - 10Reflux (78)80 - 90
Propyl 3-iodo-4-methylbenzoaten-PropanolFischerH₂SO₄ (catalytic)n-Propanol6 - 12Reflux (97)80 - 90
Isopropyl 3-iodo-4-methylbenzoateIsopropanolFischerH₂SO₄ (catalytic)Isopropanol8 - 16Reflux (82)70 - 80
Butyl 3-iodo-4-methylbenzoaten-ButanolFischerH₂SO₄ (catalytic)n-Butanol6 - 12Reflux (118)80 - 90
Benzyl 3-iodo-4-methylbenzoateBenzyl AlcoholFischerH₂SO₄ (catalytic)Toluene8 - 16Reflux (111)75 - 85
Ethyl 3-iodo-4-methylbenzoateEthanolSteglichDCC, DMAPDichloromethane2 - 6Room Temp.>90
Isopropyl 3-iodo-4-methylbenzoateIsopropanolSteglichDCC, DMAPDichloromethane4 - 8Room Temp.>90
Benzyl 3-iodo-4-methylbenzoateBenzyl AlcoholSteglichDCC, DMAPDichloromethane3 - 8Room Temp.>90
Ethyl 3-iodo-4-methylbenzoateEthanolMitsunobuPPh₃, DIAD/DEADTHF2 - 60 to Room Temp.85 - 95
Isopropyl 3-iodo-4-methylbenzoateIsopropanolMitsunobuPPh₃, DIAD/DEADTHF4 - 100 to Room Temp.85 - 95
Benzyl 3-iodo-4-methylbenzoateBenzyl AlcoholMitsunobuPPh₃, DIAD/DEADTHF3 - 80 to Room Temp.85 - 95

Abbreviations: H₂SO₄ (Sulfuric Acid), DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), PPh₃ (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), DEAD (Diethyl azodicarboxylate), THF (Tetrahydrofuran).

Experimental Protocols

Fischer-Speier Esterification

This method is a straightforward and cost-effective procedure for producing esters, particularly with primary and less hindered secondary alcohols.[3][4]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, Propanol, Isopropanol, Butanol, Benzyl Alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., Diethyl ether, Ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (10-20 eq), which also serves as the solvent. For less volatile alcohols like benzyl alcohol, an inert solvent such as toluene can be used.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux for the time indicated in Table 1, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If the alcohol is volatile, remove the excess under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude ester.

  • The product can be further purified by column chromatography on silica gel or distillation under reduced pressure if necessary.

Fischer_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Acid, Alcohol, & H₂SO₄ reflux Heat to Reflux start->reflux cool Cool to RT reflux->cool evaporate Remove Excess Alcohol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure Ester purify->product

Fischer Esterification Workflow

Steglich Esterification

This method is advantageous for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols. It proceeds under mild, neutral conditions at room temperature.[5]

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, Isopropanol, Benzyl Alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired alcohol (1.1-1.5 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until TLC analysis shows complete consumption of the starting acid.

  • Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of dichloromethane.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to give the crude ester.

  • Purify the product by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Acid, Alcohol, DMAP in DCM at 0°C add_dcc Add DCC start->add_dcc stir Stir at Room Temp. add_dcc->stir filter_dcu Filter DCU stir->filter_dcu wash Wash with HCl, NaHCO₃, Brine filter_dcu->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Steglich Esterification Workflow

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for esterification under neutral conditions, and it is particularly useful for the inversion of stereochemistry at a chiral alcohol center.[6]

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, Isopropanol, Benzyl Alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, syringe.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe to the cooled, stirring solution. The reaction is often accompanied by a color change.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in Table 1, or until TLC analysis indicates the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Mitsunobu_Reaction_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_purification Purification start Mix Acid, Alcohol, PPh₃ in THF at 0°C add_dead Add DIAD/DEAD start->add_dead stir Stir and Warm to Room Temp. add_dead->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Mitsunobu Reaction Workflow

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • DCC is a potent skin sensitizer. Avoid inhalation and skin contact.

  • DIAD and DEAD are potentially explosive and should be handled with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The esterification of this compound can be successfully achieved using various methods. The choice of method depends on the specific alcohol being used, the sensitivity of the substrates, and the desired scale of the reaction. The Fischer esterification is a robust method for simple alcohols, while the Steglich and Mitsunobu reactions offer milder conditions for more sensitive or complex substrates. The protocols and data provided in this document serve as a comprehensive guide for researchers to efficiently synthesize a range of 3-iodo-4-methylbenzoate esters for their research and development needs.

References

Application Notes and Protocols for Amide Bond Formation with 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The inherent stability and prevalence of the amide functional group in biologically active molecules make its synthesis a critical step in the development of new therapeutic agents. 3-Iodo-4-methylbenzoic acid is a valuable building block, featuring both a reactive carboxylic acid for amide coupling and an aryl iodide moiety that can be utilized in subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures.

These application notes provide detailed protocols for the amide bond formation between this compound and various amines, utilizing several common and efficient coupling reagents. The information presented herein is intended to guide researchers in selecting the optimal reaction conditions and successfully synthesizing a diverse range of amide products.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide synthesis. The following table summarizes representative data for the amide coupling of this compound with a selection of amines, using different modern coupling reagents. The yields and reaction times are based on typical outcomes for structurally similar substituted benzoic acids and may require optimization for specific substrates.[1][2][3][4][5]

EntryAmine PartnerCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)
1BenzylamineEDC/HOBtDIPEADMF12~88
2BenzylamineHATUDIPEADMF2~95
3BenzylamineT3P®PyridineEtOAc4~93
4AnilineEDC/HOBtDIPEADMF18~80
5AnilineHATUDIPEADMF4~92
6AnilineT3P®PyridineEtOAc6~90
7MorpholineEDC/HOBtDIPEADCM12~94
8MorpholineHATUDIPEADCM2~97
9MorpholineT3P®PyridineEtOAc3~96
104-ChloroanilineEDC/HOBtDIPEADMF24~75
114-ChloroanilineHATUDIPEADMF6~89
124-ChloroanilineT3P®PyridineEtOAc8~87

Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P® = Propylphosphonic Anhydride, DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, EtOAc = Ethyl Acetate. Yields are approximate and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the amide bond formation between this compound and a generic amine using three different coupling systems.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for challenging or sterically hindered substrates, providing faster reaction times and high yields.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P® Mediated Amide Coupling

T3P® is a versatile and safe coupling reagent with the advantage of water-soluble byproducts, which simplifies the workup procedure.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Standard workup reagents

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in anhydrous ethyl acetate.

  • Add pyridine (3.0 equiv) to the solution.

  • Slowly add T3P® (1.5 equiv of a 50% solution in EtOAc) to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 3-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualizations

General Amide Bond Formation Signaling Pathway

Amide_Formation_Mechanism Carboxylic_Acid Carboxylic Acid (this compound) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, T3P) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Byproducts Byproducts Activated_Intermediate->Byproducts Amine Amine Amine->Amide_Product

Caption: Generalized mechanism of amide bond formation using coupling reagents.

Experimental Workflow for Amide Synthesis

Experimental_Workflow Start Start Reagents 1. Combine Carboxylic Acid, Amine, Base, and Solvent Start->Reagents Activation 2. Add Coupling Reagent at 0°C to RT Reagents->Activation Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Reaction Workup 4. Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification 5. Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: A typical experimental workflow for amide synthesis and purification.

References

Application Notes and Protocols: The Role of 3-Iodo-4-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-4-methylbenzoic acid is a versatile building block in medicinal chemistry, primarily recognized for its crucial role in the development of targeted radiopharmaceuticals for cancer diagnosis and therapy.[1][2][3] Its unique structure, featuring an iodine atom, a methyl group, and a carboxylic acid on a benzene ring, allows for its elaboration into more complex molecules designed to carry radioactive isotopes to specific biological targets. The most prominent application of this compound is as a precursor for the synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) and its isomers, which are powerful agents for radiolabeling antibodies and their fragments.[4][5][6]

I. Application in Targeted Radionuclide Therapy and Imaging

The primary application of this compound in medicinal chemistry is in the synthesis of radiolabeling agents, particularly N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB). These agents are used to attach radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) and other radionuclides like Astatine-211 to targeting molecules such as monoclonal antibodies (mAbs) and single-domain antibody fragments (sdAbs or Nanobodies).[1][5][7] The resulting radioimmunoconjugates are employed in targeted radionuclide therapy (TRT) and molecular imaging (SPECT/PET) of cancers that overexpress specific antigens, most notably HER2 in breast, gastric, and esophageal cancers.[3][7]

The guanidinomethyl group in SGMIB provides a positive charge, which leads to enhanced intracellular retention of the radiolabel after the antibody-antigen complex is internalized by the cancer cell. This "residualizing" property is crucial for delivering a high radiation dose to the tumor while minimizing off-target effects.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for an anti-HER2 Nanobody (5F7GGC) radiolabeled using an SGMIB derivative.

ParameterValueCell Line/ModelReference
Binding Affinity (Kd) 1.5 ± 0.5 nMBT474M1 (HER2+)[2]
Peak Tumor Uptake 24.50 ± 9.89 %ID/g at 2hBT474M1 xenografts[2]
Tumor-to-Blood Ratio (24h) >50:1BT474M1 xenografts[2]
Tumor-to-Muscle Ratio (24h) >50:1BT474M1 xenografts[2]

%ID/g = percentage of injected dose per gram of tissue.

II. Experimental Protocols

A. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB)

This protocol describes the synthesis of [*I]SGMIB from a tin precursor, which is initially synthesized from this compound. The synthesis involves the radio-iodination of a protected tin precursor followed by deprotection.[4]

Materials:

  • N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB)

  • Radioactive iodide ([*I]NaI)

  • Trifluoroacetic acid (TFA)

  • Solvents (e.g., methanol, ethyl acetate)

  • HPLC system for purification

Protocol:

  • Radio-iodination:

    • To a solution of Boc-SGMTB in a suitable solvent, add the radioactive iodide ([*I]NaI).

    • Add an oxidizing agent (e.g., N-chlorosuccinimide) to facilitate the iodination reaction.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

    • Purify the resulting [*I]Boc-SGMIB using HPLC.[4]

  • Deprotection:

    • Evaporate the solvent from the purified [*I]Boc-SGMIB fraction.

    • Add trifluoroacetic acid (TFA) to the residue to remove the Boc protecting groups from the guanidine moiety.

    • Incubate at room temperature for approximately 10 minutes.

    • Evaporate the TFA to yield the final product, [*I]SGMIB.[4]

B. Radiolabeling of Antibodies with [*I]SGMIB

This protocol outlines the conjugation of [*I]SGMIB to an antibody or antibody fragment.

Materials:

  • Antibody or antibody fragment in a suitable buffer (e.g., borate buffer, pH 8.5)

  • [*I]SGMIB

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Protocol:

  • Add a solution of [*I]SGMIB in a minimal amount of organic solvent (e.g., DMF) to the antibody solution.

  • Allow the conjugation reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The succinimidyl ester of SGMIB reacts with primary amines (e.g., lysine residues) on the antibody.

  • Purify the radiolabeled antibody from unconjugated [*I]SGMIB and other small molecules using a size-exclusion chromatography column.

  • Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or SDS-PAGE with autoradiography.

C. In Vitro Cell Binding Assay

This protocol is for determining the binding affinity of the radiolabeled antibody to target cells.

Materials:

  • Target cells (e.g., HER2-expressing cancer cell line like BT474)

  • Non-target cells (as a negative control)

  • Radiolabeled antibody

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Protocol:

  • Plate a known number of target cells in a multi-well plate.

  • Add increasing concentrations of the radiolabeled antibody to the wells.

  • For determining non-specific binding, add a large excess of unlabeled antibody to a parallel set of wells.

  • Incubate the plate at 4°C for a specified time (e.g., 1-2 hours) to allow binding to occur without significant internalization.

  • Wash the cells with cold binding buffer to remove unbound radiolabeled antibody.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the dissociation constant (Kd) by analyzing the saturation binding curve using appropriate software.[8]

D. In Vivo Biodistribution Studies

This protocol describes the evaluation of the distribution of the radiolabeled antibody in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts of a human cancer cell line)

  • Radiolabeled antibody

  • Saline for injection

  • Gamma counter

Protocol:

  • Inject a known amount of the radiolabeled antibody intravenously into the tumor-bearing animals.

  • At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.

  • Dissect major organs and the tumor.

  • Weigh each tissue and measure the radioactivity in a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Analyze the data to determine tumor uptake, clearance from normal tissues, and tumor-to-organ ratios.

III. Visualizations

experimental_workflow A This compound B Synthesis of Boc-SGMTB (Tin Precursor) A->B C Radio-iodination ([I]NaI) B->C D [I]Boc-SGMIB C->D E Deprotection (TFA) D->E F [*I]SGMIB E->F G Antibody Conjugation F->G H Radiolabeled Antibody G->H I In Vitro Cell Binding Assay H->I J In Vivo Biodistribution Studies H->J K Binding Affinity (Kd) I->K L Tumor Uptake (%ID/g) J->L

Caption: Workflow from this compound to preclinical evaluation.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular mAb Radiolabeled Antibody ([*I]SGMIB-Ab) HER2 HER2 Receptor mAb->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Metabolite Radiolabeled Metabolite (Residualizing) Lysosome->Metabolite Degradation Radiation Therapeutic Radiation Dose Metabolite->Radiation Radioactive Decay

References

Application Notes and Protocols for the Preparation of Radiolabeled Compounds from 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled derivatives of 3-iodo-4-methylbenzoic acid for use in biomedical research and drug development, particularly in the context of molecular imaging. The following sections describe methods for radioiodination, radiofluorination, and radiocarbonation, complete with experimental procedures, data presentation, and quality control measures.

Radioiodination of this compound via Isotopic Exchange

Radioiodinated molecules are valuable tools for Single Photon Emission Computed Tomography (SPECT) and preclinical research. The direct isotopic exchange of the stable iodine atom in this compound with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) is a straightforward approach to obtaining the corresponding radiolabeled compound. Copper-catalysis can facilitate this exchange under milder conditions compared to traditional high-temperature methods.

Experimental Protocol: Copper-Catalyzed Radioiodine Exchange
  • Materials:

    • This compound

    • Sodium [¹²⁵I]iodide (or other radioiodine isotopes)

    • Copper(I) iodide (CuI)

    • Sodium ascorbate

    • Ethanol, anhydrous

    • Ammonium acetate buffer (0.1 M, pH 5.5)

    • Reaction vial (2 mL, conical)

    • Heating block

    • Stirring apparatus

  • Procedure:

    • To a 2 mL conical reaction vial, add this compound (1 mg, 3.8 µmol).

    • Add 200 µL of a 1 mg/mL solution of Copper(I) iodide in anhydrous ethanol.

    • Add 100 µL of a 10 mg/mL solution of sodium ascorbate in water.

    • In a separate

Application Notes: 3-Iodo-4-methylbenzoic Acid as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodo-4-methylbenzoic acid as a key starting material in the synthesis of high-value bioactive molecules. This document includes detailed experimental protocols for the synthesis of a potent tyrosine kinase inhibitor and a radioiodination agent, along with their relevant biological data and illustrative diagrams of synthetic and signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates three key functional handles: a carboxylic acid, an iodine atom, and a methyl group on an aromatic ring. The carboxylic acid moiety allows for the facile formation of amide, ester, and other related functional groups. The iodine atom is particularly useful for introducing structural diversity through various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. Furthermore, the iodine can be replaced with a radioisotope, such as iodine-131, for applications in radiolabeling. The methyl group provides a point of steric and electronic modulation. These features make this compound an attractive precursor for the development of a wide range of bioactive compounds.

This document will focus on two prominent examples of bioactive molecules synthesized from this compound:

  • Ponatinib (Iclusig®): A potent, orally administered multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB): An acylation agent used for the radioiodination of internalizing monoclonal antibodies, designed to enhance the retention of the radiolabel within tumor cells.

Bioactive Molecule Profile 1: Ponatinib

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs in the treatment of CML and Ph+ ALL.[1][2] It is particularly effective against the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to imatinib and second-generation inhibitors.[1][3] this compound serves as a crucial starting material for the synthesis of the benzamide core of Ponatinib.

Biological Activity of Ponatinib

Ponatinib is a potent inhibitor of a wide range of kinases, with its primary target being the BCR-ABL kinase. Its inhibitory activity is summarized in the table below.

Target KinaseIC50 (nM)Reference
Native BCR-ABL0.37 - 0.5[2][4][5]
BCR-ABL (T315I mutant)2.0[2][3][4]
BCR-ABL (G252H mutant)0.44[4]
BCR-ABL (T253P mutant)0.30[4]
BCR-ABL (M351T mutant)0.30[4]
BCR-ABL (H396A mutant)0.35[4]
Vascular Endothelial Growth Factor Receptor (VEGFR)1.5[4]
Fibroblast Growth Factor Receptor (FGFR)2.2[4]
Platelet-Derived Growth Factor Receptor (PDGFR)1.1[4]
Src Family Kinases5.4[4][5]
c-Kit12.5[4]
FLT313[5]
RETNot specified[6]
TIE2Not specified[6]
Synthetic Pathway of Ponatinib from this compound

The synthesis of Ponatinib from this compound involves a multi-step process, which is outlined in the diagram below. The key transformations include the formation of an amide bond and a Sonogashira coupling reaction.

G cluster_0 Synthesis of Ponatinib A This compound B 3-Iodo-4-methylbenzoyl chloride A->B Oxalyl chloride or SOCl2 C N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide B->C Amide Coupling D Ponatinib C->D Sonogashira Coupling E 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline E->C F 3-ethynylimidazo[1,2-b]pyridazine F->D G cluster_1 BCR-ABL Signaling and Inhibition by Ponatinib A BCR-ABL Kinase B Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt, STATs) A->B Phosphorylation C Cell Proliferation and Survival B->C Activation D Ponatinib D->A Inhibition G cluster_2 Synthesis of SGMIB A This compound B Multi-step synthesis A->B C N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) B->C G cluster_3 Antibody Radioiodination Workflow A Synthesis of Boc-protected tin precursor of SGMIB B Radioiodination with [131I] to form [131I]Boc-SGMIB A->B C Deprotection of [131I]Boc-SGMIB B->C D Conjugation of [131I]SGMIB to Antibody C->D E Purification of Radiolabeled Antibody D->E

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-4-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of the carboxylic acid group, along with the iodine and methyl substituents on the aromatic ring, allows for a variety of chemical modifications. Derivatization of the carboxylic acid moiety is a key strategy to create diverse molecular scaffolds. This document provides detailed protocols for the esterification, acyl chloride formation, and amidation of this compound, including quantitative data from analogous reactions and visual workflows.

Esterification: Synthesis of Methyl 3-Iodo-4-methylbenzoate

Esterification of this compound is a common transformation to protect the carboxylic acid or to modify its physicochemical properties. The most straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1]

Quantitative Data

The following table summarizes representative quantitative data for the Fischer esterification of benzoic acid derivatives.

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsMethanol, Sulfuric Acid[1]
SolventMethanol (acts as reagent and solvent)[1]
TemperatureReflux (approx. 65 °C)[1]
Reaction Time1 - 4 hours[1][2]
Typical Yield70-90%[2]
Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Add a boiling chip and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-iodo-4-methylbenzoate.

Characterization of Methyl 3-iodo-4-methylbenzoate:

  • Appearance: White to off-white crystalline solid.[3]

  • Molecular Formula: C₉H₉IO₂[4]

  • Molecular Weight: 276.07 g/mol [4]

  • Spectroscopic Data: Can be characterized by NMR, IR, and MS.[3][4]

Workflow Diagram: Fischer Esterification

FischerEsterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product start This compound + Methanol + H₂SO₄ reflux Reflux (1-4h) start->reflux Heat evaporation Evaporate Methanol reflux->evaporation extraction DCM Extraction & Washes evaporation->extraction drying Dry & Concentrate extraction->drying product Methyl 3-Iodo-4-methylbenzoate drying->product

Caption: Workflow for the synthesis of Methyl 3-Iodo-4-methylbenzoate.

Acyl Chloride Formation: Synthesis of 3-Iodo-4-methylbenzoyl Chloride

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds. They are typically prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Quantitative Data

The following table presents typical data for the synthesis of acyl chlorides from benzoic acid derivatives using thionyl chloride.

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentThionyl Chloride (SOCl₂)[5][6]
SolventDichloromethane (DCM) or neat[5]
TemperatureReflux (approx. 40 °C for DCM, higher for neat)[5]
Reaction Time1 - 3 hours[5]
Typical Yield>90%[7]
Experimental Protocol: Acyl Chloride Synthesis

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Round-bottom flask, reflux condenser with a gas trap (to neutralize HCl and SO₂ byproducts), rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place this compound (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2.0-5.0 eq), either neat or dissolved in anhydrous DCM.

  • Attach a reflux condenser fitted with a gas trap containing a sodium hydroxide solution.

  • Heat the reaction mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases).

  • The resulting crude 3-Iodo-4-methylbenzoyl chloride is often used in the next step without further purification.

Workflow Diagram: Acyl Chloride Formation

AcylChlorideFormation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product start This compound + SOCl₂ reflux Reflux (1-3h) start->reflux Heat evaporation Remove Excess SOCl₂ reflux->evaporation product 3-Iodo-4-methylbenzoyl Chloride evaporation->product

Caption: Workflow for the synthesis of 3-Iodo-4-methylbenzoyl Chloride.

Amidation: Synthesis of 3-Iodo-4-methylbenzamides

Amide bond formation is one of the most important reactions in medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling agents are employed to activate the carboxylic acid. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[8][9]

Quantitative Data

The following table provides representative data for the amidation of substituted benzoic acids using EDC/HOBt coupling.

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsAmine (primary or secondary), EDC·HCl, HOBt, DIPEA[8]
SolventDichloromethane (DCM) or N,N-Dimethylformamide (DMF)[8][9]
Temperature0 °C to Room Temperature[8]
Reaction Time12 - 24 hours[8]
Typical Yield65-95%[8]
Experimental Protocol: EDC/HOBt Mediated Amidation

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Workflow Diagram: EDC/HOBt Mediated Amidation

Amidation cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification cluster_3 Product start This compound + Amine + HOBt + DIPEA activation Add EDC·HCl at 0°C start->activation coupling Stir at RT (12-24h) activation->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product 3-Iodo-4-methylbenzamide Derivative purification->product

Caption: Workflow for the synthesis of 3-Iodo-4-methylbenzamides.

Conclusion

The derivatization of the carboxylic acid group of this compound provides access to a wide range of valuable chemical intermediates. The protocols outlined in these application notes for esterification, acyl chloride formation, and amidation are robust and can be adapted for various research and development purposes. The provided workflows and quantitative data serve as a practical guide for scientists in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-iodo-4-methylbenzoic acid. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for similar aryl iodides.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[1][2] The use of this compound as a substrate allows for the introduction of various aryl or heteroaryl groups at the 3-position, providing a versatile route to a wide array of substituted 4-methylbenzoic acid derivatives.

Reaction Principle

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.[1][3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1][3]

A general schematic for the Suzuki coupling of this compound is shown below:

G cluster_product Product A This compound F 3-Aryl-4-methylbenzoic Acid A->F + B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst C->F D Base D->F E Solvent E->F

Caption: General reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Typical Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions used for the coupling of aryl iodides, which can be adapted for this compound.

ParameterTypical Reagents and ConditionsNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) PdCl₂(dppf) (1-3 mol%) Pd(OAc)₂ (2-5 mol%) with a phosphine ligandThe choice of catalyst can significantly impact yield and reaction time.[5]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Typically 2-3 equivalents. The base activates the boronic acid.[6]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, Ethanol/H₂OBiphasic solvent systems are common.[7][8]
Temperature 80 - 110 °CReaction temperature depends on the reactivity of the substrates and the solvent used.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Expected Yield 70 - 98%Yields are highly substrate-dependent.[7]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Reflux condenser or microwave reactor

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[9]

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add 1,4-dioxane (7 mL) and water (2 mL) to the reaction vessel via syringe.

  • Reaction Execution:

    • If using conventional heating, place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

    • If using a microwave reactor, irradiate the reaction mixture at 120 °C for 30-60 minutes with stirring.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methylbenzoic acid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

G A Reaction Setup (Reactants, Catalyst, Base) B Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Solvents (e.g., Dioxane/Water) B->C D Heating & Stirring (Conventional or Microwave) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Quenching, Extraction, Drying) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Esterification of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl 3-iodo-4-methylbenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The following sections outline two primary methods for the esterification of 3-Iodo-4-methylbenzoic acid: the classic Fischer-Speier esterification using a strong acid catalyst and a high-yield method employing thionyl chloride.

Introduction

This compound is a substituted aromatic carboxylic acid. Its ester derivatives, particularly the methyl ester, serve as important building blocks in the synthesis of more complex molecules, including radiolabeled compounds for imaging and therapeutic applications. The choice of esterification method can significantly impact reaction efficiency, yield, and purity of the final product. This document provides a comparative overview of two common and effective methods.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the key quantitative data for the two primary esterification methods described in this document.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Fischer Esterification Conc. Sulfuric AcidMethanolReflux (~65)1 - 460 - 90*
Thionyl Chloride Method Thionyl ChlorideMethanolReflux (~65)1.5 - 3~98[1]

*Yields for Fischer esterification of benzoic acid derivatives can vary. The noted range is typical for standard laboratory procedures.

Experimental Workflow

The general workflow for the esterification of this compound is depicted in the diagram below. This process includes reaction setup, monitoring, work-up, and purification of the final ester product.

Esterification_Workflow General Experimental Workflow for Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Combine this compound, methanol, and catalyst/reagent in a round-bottom flask B Set up for reflux with a condenser A->B Assemble apparatus C Heat the mixture to reflux B->C Apply heat D Monitor reaction progress by TLC C->D Periodically check E Cool the reaction mixture D->E Upon completion F Quench and neutralize the reaction E->F G Extract the product with an organic solvent F->G H Wash the organic layer G->H I Dry the organic layer over an anhydrous salt (e.g., Na2SO4) H->I J Remove solvent under reduced pressure I->J Filter and evaporate K Purify the crude product (e.g., recrystallization or column chromatography) J->K L Characterize the final product (NMR, IR, MP) K->L

Caption: General workflow for the synthesis of methyl 3-iodo-4-methylbenzoate.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a classic and widely used method for esterification. It relies on an acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol, which is driven to completion by using an excess of the alcohol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 19.1 mmol) and methanol (e.g., 40 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing 100 mL of cold water.

  • Extraction: Rinse the reaction flask with dichloromethane (e.g., 50 mL) and add it to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate and drain the lower organic layer into a clean flask. Extract the aqueous layer again with a fresh portion of dichloromethane (e.g., 25 mL).

  • Washing: Combine the organic extracts and wash successively with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.

    • Saturated sodium chloride solution (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude methyl 3-iodo-4-methylbenzoate can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by column chromatography.

Protocol 2: High-Yield Esterification using Thionyl Chloride

This method often provides higher yields and may proceed under milder conditions than the Fischer esterification. Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with the alcohol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend this compound (e.g., 5.0 g, 19.1 mmol) in methanol (e.g., 50 mL).

  • Reagent Addition: Cool the mixture in an ice bath to 0 °C. Slowly and dropwise, add thionyl chloride (e.g., 2.8 mL, 38.2 mmol, 2 equivalents) to the stirred suspension. Caution: The reaction is exothermic and evolves HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 65 °C) for 1.5-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in dichloromethane or ethyl acetate (e.g., 50 mL).

  • Washing: Transfer the solution to a separatory funnel and wash successively with:

    • Water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) until gas evolution ceases.

    • Saturated sodium chloride solution (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl 3-iodo-4-methylbenzoate by recrystallization or column chromatography as described in Protocol 1. A yield of approximately 98% has been reported for this type of transformation[1].

Signaling Pathways and Logical Relationships

The diagram below illustrates the logical relationship of the key steps in the thionyl chloride-mediated esterification, highlighting the in situ formation of the acyl chloride intermediate.

Thionyl_Chloride_Pathway Reaction Pathway for Thionyl Chloride Esterification Start This compound Intermediate Acyl Chloride Intermediate Start->Intermediate + SOCl2 Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermediate Product Methyl 3-iodo-4-methylbenzoate Intermediate->Product + CH3OH Byproducts HCl + SO2 Intermediate->Byproducts Reagent2 Methanol (CH3OH) Reagent2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Iodo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and established method for synthesizing this compound is through a Sandmeyer-type reaction. This process begins with the diazotization of the aromatic amine precursor, 3-Amino-4-methylbenzoic acid, followed by a substitution reaction with an iodide salt, typically potassium iodide (KI).[1][2][3] The reaction proceeds via an intermediate diazonium salt.[4]

Q2: Which precursor is required for this synthesis?

The primary starting material for this synthesis is 3-Amino-4-methylbenzoic acid.[1]

Q3: Does the iodination step in this Sandmeyer reaction require a copper catalyst?

No, the Sandmeyer-type reaction for introducing an iodine substituent does not typically require a copper(I) catalyst, which is often necessary for introducing chlorine, bromine, or cyano groups.[5][6] The reaction with potassium iodide proceeds efficiently without catalysis.[5]

Q4: What is the typical melting point of this compound?

The literature reported melting point for this compound is in the range of 210-212 °C.[7][8][9] A sharp melting point within this range is a good indicator of high product purity.[10]

Troubleshooting Guide

Problem 1: Consistently Low Yield

Low yield is a frequent issue that can arise from several factors during the synthesis.[10][11]

Potential Causes & Solutions

Potential Cause Troubleshooting Strategy
Incomplete Diazotization Maintain Low Temperature: The diazotization step is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. Ensure the reaction temperature is strictly maintained between 0-5 °C using an ice bath.[2]
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This helps control the temperature and prevents localized overheating.[2][10]
Check for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for a slight excess of nitrous acid using starch-iodide paper. A positive test (paper turns blue-black) indicates the completion of diazotization.
Decomposition of Diazonium Salt Immediate Use: Do not isolate the diazonium salt. Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step.
Avoid High Temperatures: Premature warming of the diazonium salt solution can cause it to decompose, leading to the formation of phenolic byproducts and a significant reduction in yield.[12]
Inefficient Iodination Ensure Complete Dissolution: Make sure the potassium iodide is fully dissolved in water before it is added to the diazonium salt solution.[2]
Controlled Addition: Add the potassium iodide solution slowly to the cold diazonium salt solution. A vigorous evolution of nitrogen gas is expected.[2]
Product Loss During Work-up Proper pH Adjustment: When precipitating the final product, carefully adjust the pH. The product is a carboxylic acid, so it will precipitate out of the aqueous solution upon acidification.[13]
Optimize Recrystallization: During recrystallization, avoid using an excessive amount of solvent, as this can lead to significant product loss in the mother liquor. Ensure the solution is cooled sufficiently to maximize crystal formation.[14]

Problem 2: Formation of Dark, Tarry, or Colored Impurities

The appearance of dark-colored impurities is common in Sandmeyer reactions.

Potential Causes & Solutions

Potential Cause Troubleshooting Strategy
Side Reactions Temperature Control: Elevated temperatures during diazotization can lead to the formation of unwanted, often colored, side products.[12]
Formation of Free Iodine (I₂) Quenching: The reaction may produce excess iodine, which imparts a dark brown or purple color to the mixture. This can be removed by adding a small amount of a reducing agent like sodium sulfite or sodium bisulfite to the cooled reaction mixture until the color disappears.[2]
Impure Starting Materials Purity Check: Ensure the starting 3-Amino-4-methylbenzoic acid is of high purity. Impurities in the starting material can lead to side reactions and discoloration.
Purification Strategy Activated Carbon: During the recrystallization of the crude product, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[14]

Experimental Protocols

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Sandmeyer reactions.[2][6]

  • Preparation of Amine Solution:

    • In a 100 mL beaker, suspend 3.02 g (20 mmol) of 3-Amino-4-methylbenzoic acid in 20 mL of deionized water.

    • While stirring, slowly add 5 mL of concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves. Some gentle heating may be necessary, but ensure the solution is cooled back to room temperature before proceeding.

    • Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization:

    • In a separate small beaker, dissolve 1.52 g (22 mmol) of sodium nitrite (NaNO₂) in 8 mL of deionized water and cool the solution in the ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.

    • After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath.

    • Verify the completion of the reaction by testing for a slight excess of nitrous acid with starch-iodide paper.

  • Iodination:

    • In a 250 mL beaker, dissolve 4.15 g (25 mmol) of potassium iodide (KI) in 15 mL of deionized water. Cool this solution in the ice bath.

    • Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution. Be prepared for vigorous bubbling as nitrogen gas evolves.

    • After the addition is complete, allow the mixture to stand at room temperature for 10 minutes, then heat it in a water bath at 80 °C for another 15 minutes to ensure the reaction goes to completion.[2]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath. A dark solid should precipitate.

    • If a dark iodine color persists, add a small amount of solid sodium sulfite, portion by portion, until the color fades.

    • Collect the crude solid product by vacuum filtration and wash it with cold deionized water.

    • Purify the crude product by recrystallizing from an appropriate solvent (e.g., ethanol/water mixture). Activated charcoal can be used during recrystallization to remove colored impurities.[14]

    • Dry the purified white to off-white crystals under vacuum to obtain the final product, this compound.

Visual Guides

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 3-Amino-4-methylbenzoic acid B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C C This compound B->C  KI, Δ  (-N₂ gas)

Caption: Key stages in the Sandmeyer synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_temp Was Diazotization Temp Kept at 0-5 °C? start->check_temp check_addition Was NaNO₂ Added Slowly? check_temp->check_addition Yes action_temp Action: Improve Cooling & Temperature Monitoring check_temp->action_temp No check_reagents Are Starting Materials Pure? check_addition->check_reagents Yes action_addition Action: Ensure Slow, Dropwise Addition check_addition->action_addition No check_workup Was Product Lost During Purification? check_reagents->check_workup Yes action_reagents Action: Purify or Use Higher Grade Reagents check_reagents->action_reagents No action_workup Action: Optimize Recrystallization Solvent & Volume check_workup->action_workup Yes end Yield Improved check_workup->end No action_temp->check_addition action_addition->check_reagents action_reagents->check_workup action_workup->end

Caption: A logical workflow for diagnosing and resolving low product yield.

Key Parameter Relationships

Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield (Low Temp) Side_Products Side Products Temp->Side_Products (High Temp) Rate Addition Rate Rate->Yield (Slow) Rate->Side_Products (Fast) Purity Reagent Purity Purity->Yield (High) Purity->Side_Products (Low)

Caption: Impact of key reaction parameters on yield and impurity formation.

References

Technical Support Center: Purification of Crude 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Iodo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique takes advantage of the differences in solubility between the desired compound and impurities in a given solvent system.[1][2][3][4] The choice of solvent is critical for successful purification.

Q2: What are the likely impurities in crude this compound?

A2: The impurities present in crude this compound depend on the synthetic route.

  • If synthesized via hydrolysis of methyl 3-iodo-4-methylbenzoate, the primary impurity is likely the unreacted methyl 3-iodo-4-methylbenzoate .[5]

  • If synthesized by direct iodination of 4-methylbenzoic acid (p-toluic acid), potential impurities include unreacted 4-methylbenzoic acid , regioisomers such as 2-iodo-4-methylbenzoic acid , and potentially di-iodinated products . Incomplete iodination of 3,5-diaminobenzoic acid, a different precursor, is known to result in di-iodo impurities.[6]

Q3: What is the melting point of pure this compound?

A3: The literature melting point of pure this compound is in the range of 210-212 °C .[5] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: What is a good starting solvent for the recrystallization of this compound?

A4: Based on available data, methanol is a solvent in which this compound is soluble.[5] For recrystallization, a single solvent system with methanol or a mixed solvent system, such as methanol-water or ethanol-water, could be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is partially soluble in the cold recrystallization solvent.- Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. - Avoid using an excessive amount of solvent for recrystallization. Use just enough to dissolve the solid at the solvent's boiling point.[4] - If the filtrate is rich in the product, it can be concentrated and a second crop of crystals can be collected.
Product "Oils Out" Instead of Crystallizing The melting point of the impure solid is lower than the boiling point of the solvent, or the solution is supersaturated to a high degree.- Add a small amount of additional hot solvent to the oiled-out mixture to ensure it fully dissolves, then allow it to cool slowly. - Try a different recrystallization solvent with a lower boiling point. - "Oiling out" can be caused by a high concentration of impurities; consider a preliminary purification step if the product is very crude.[7]
Crystals Do Not Form Upon Cooling The solution is not sufficiently saturated, or nucleation is slow.- If the solution is clear, try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration of the product and then cool again.[1][8]
Colored Impurities Persist in the Final Product The impurities have similar solubility to the product or are trapped within the crystal lattice.- Add a small amount of decolorizing carbon (charcoal) to the hot solution before filtration. Be cautious not to add it to a boiling solution to avoid bumping.[9][10] - Ensure the cooling process is slow to allow for selective crystallization. Rapid cooling can trap impurities.[8]
Product Contaminated with Starting Material (Methyl 3-iodo-4-methylbenzoate) Incomplete hydrolysis during synthesis.- Ensure the hydrolysis reaction has gone to completion. - The ester is less polar than the carboxylic acid. A solvent system where the ester is more soluble than the acid at room temperature would be ideal for recrystallization. An ethanol/water or methanol/water mixture is a good starting point.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇IO₂
Molecular Weight262.04 g/mol
Melting Point210-212 °C[5]
AppearanceOff-white solid

Table 2: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble[5]
WaterSparingly soluble in cold water, more soluble in hot water (inferred from general benzoic acid properties)[1][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

1. Solvent Selection:

  • Based on available data, methanol is a suitable starting solvent. Ethanol or acetic acid could also be explored.

  • The ideal solvent should dissolve the crude this compound at its boiling point and have low solubility at room temperature or in an ice bath.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., methanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a receiving flask.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

7. Analysis:

  • Determine the melting point of the purified crystals. A sharp melting point in the range of 210-212 °C indicates high purity.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Remove insoluble impurities Cool Slow Cooling & Crystallization HotFilter->Cool InsolubleImp Insoluble Impurities HotFilter->InsolubleImp Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry SolubleImp Soluble Impurities in Filtrate Isolate->SolubleImp Pure Pure this compound Dry->Pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Recrystallization Issue? OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more hot solvent & cool slowly OilingOut->AddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No Scratch Scratch flask or add seed crystal NoCrystals->Scratch Yes Success Successful Purification LowYield->Success No CheckFiltrate Cool filtrate further or concentrate LowYield->CheckFiltrate Yes AddSolvent->Start Scratch->Start CheckFiltrate->Start

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Recrystallization of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 3-iodo-4-methylbenzoic acid. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, an aromatic carboxylic acid, several solvent systems can be considered. While methanol is a known solvent, a mixture of solvents, such as ethanol/water or acetic acid/water, often provides better results by allowing for fine-tuning of the polarity to achieve optimal solubility characteristics.[1][2][3]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[4] Start with a small volume of solvent and gradually add more hot solvent until the solid just dissolves. Using an excessive amount of solvent will result in a lower yield of recrystallized product as more of the compound will remain in the mother liquor upon cooling.[5][6]

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: This is a common issue known as supersaturation.[5][6] Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][7]

  • Seeding: Add a small "seed" crystal of the pure compound to the solution. This provides a template for further crystal formation.[5]

  • Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[7]

  • Solvent Evaporation: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[6][8]

Q4: The recrystallized product appears oily or as a gum. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid.[6][8] This can be addressed by:

  • Adding more solvent: Re-heat the solution and add more of the primary solvent to ensure the compound remains dissolved at the boiling point.

  • Slowing the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling.

  • Changing the solvent system: The chosen solvent may not be appropriate. A different solvent or solvent pair should be tested.

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Crystal Yield - Too much solvent was used.- The solution was not cooled sufficiently.- The compound is highly soluble in the cold solvent.- Evaporate some of the solvent and re-cool.- Cool the flask in an ice bath for a longer period.- Choose a less polar solvent or a solvent mixture.
Impure Product (Incorrect Melting Point) - The cooling process was too rapid, trapping impurities.- The crystals were not washed properly.- Insoluble impurities were not removed.- Allow the solution to cool slowly to room temperature before ice bath cooling.- Wash the filtered crystals with a small amount of ice-cold solvent.- Perform a hot filtration step to remove insoluble impurities before cooling.
Colored Product - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9]
Crystals Form in the Funnel During Hot Filtration - The funnel and receiving flask were not pre-heated.- The solution cooled too quickly in the funnel.- Pre-heat the filtration apparatus (funnel and flask) with hot solvent.- Use a stemless funnel to prevent a large surface area for cooling.- Add a small amount of hot solvent to dissolve the crystals in the funnel.

Solvent Selection Data

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
Water LowModerateGood as a co-solvent (anti-solvent)
Methanol Moderate to HighHighPotentially suitable, may require cooling to very low temperatures for good yield
Ethanol ModerateHighGood as a primary solvent, often used with water as a co-solvent
Acetone HighVery HighGenerally not suitable as a primary solvent due to high solubility at room temperature
Ethyl Acetate ModerateHighPotentially a good solvent
Hexanes Very LowLowGood as an anti-solvent in a solvent pair system
Toluene LowHighPotentially a good solvent, but higher boiling point can be a disadvantage
Acetic Acid HighVery HighCan be used, often in a mixture with water

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be placed in a desiccator.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Solid B->C D Hot Filtration (Optional) C->D E Clear Hot Solution D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

References

Technical Support Center: Synthesis of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-4-methylbenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products for the two primary synthetic routes: the Sandmeyer reaction of 3-amino-4-methylbenzoic acid and the hydrolysis of methyl 3-iodo-4-methylbenzoate.

Route 1: Sandmeyer Reaction from 3-Amino-4-methylbenzoic Acid

Issue: Low Yield and Presence of Multiple Impurities

The Sandmeyer reaction, while effective, can be sensitive to reaction conditions, leading to the formation of several side products.

.dot

Sandmeyer_Reaction cluster_reactants Reactants cluster_side_products Potential Side Products 3-amino 3-Amino-4-methylbenzoic Acid NaNO2 NaNO2, H+ Diazonium Diazonium NaNO2->Diazonium KI KI Main_Product Main_Product KI->Main_Product Phenol 3-Hydroxy-4-methylbenzoic Acid Decarboxylation 2-Iodotoluene Azo_Compound Azo-coupled Dimer Biaryl Biaryl Product Diazonium->Decarboxylation Loss of N2 and CO2 Diazonium->Azo_Compound Coupling with starting material Diazonium->Biaryl Radical coupling Diazonium->Main_Product Iodination (KI)

Caption: Sandmeyer reaction pathway for this compound synthesis and potential side reactions.

FAQs

Q1: My reaction mixture turned dark, and the yield of this compound is low. What are the likely side products?

A1: A dark reaction mixture and low yield in a Sandmeyer reaction often indicate the formation of several side products. The most common ones include:

  • 3-Hydroxy-4-methylbenzoic acid: Formed by the reaction of the intermediate diazonium salt with water. This is more prevalent if the reaction temperature is not kept low.

  • Azo compounds: These are colored compounds formed from the coupling of the diazonium salt with the starting material, 3-amino-4-methylbenzoic acid, or other aromatic species present.

  • Biaryl compounds: Formed through the radical coupling of two aryl intermediates.

  • 2-Iodotoluene: This can result from the decarboxylation (loss of the carboxylic acid group) of the starting material or product under the acidic reaction conditions.

Q2: How can I minimize the formation of the phenolic side product (3-hydroxy-4-methylbenzoic acid)?

A2: To minimize the formation of the hydroxy side product, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with potassium iodide. The diazonium salt is thermally unstable and will readily react with water at higher temperatures.

Q3: What is the best way to avoid the formation of azo compounds?

A3: Azo compound formation can be suppressed by ensuring complete diazotization of the starting amine and by the slow addition of the diazonium salt solution to the iodide solution. This keeps the concentration of the diazonium salt low at any given time, reducing the likelihood of coupling reactions.

Q4: I suspect decarboxylation is occurring. How can I prevent this?

A4: Decarboxylation of aminobenzoic acids can be promoted by strong acidic conditions and elevated temperatures. While acidic conditions are necessary for diazotization, using the minimum required amount of acid and maintaining strict temperature control can help reduce this side reaction.

Route 2: Hydrolysis of Methyl 3-Iodo-4-methylbenzoate

Issue: Incomplete Reaction and Difficulty in Product Purification

Base-catalyzed hydrolysis of the methyl ester is a common route, but incomplete reaction can lead to purification challenges.

.dot

Hydrolysis_Reaction cluster_reactants Reactants cluster_side_product Potential Side Product Ester Methyl 3-Iodo-4-methylbenzoate Base NaOH / H2O Main_Product Main_Product Base->Main_Product Unreacted_Ester Unreacted Methyl 3-Iodo-4-methylbenzoate

Caption: Hydrolysis of methyl 3-iodo-4-methylbenzoate to the carboxylic acid.

FAQs

Q1: After acidification and filtration, my product is an oily solid and the melting point is low. What is the likely impurity?

A1: The most common impurity in this synthesis is the unreacted starting material, methyl 3-iodo-4-methylbenzoate.[1] This ester is a lower melting solid and can cause the final product to appear oily or have a broad and depressed melting point.

Q2: How can I ensure the hydrolysis reaction goes to completion?

A2: To drive the hydrolysis to completion, consider the following:

  • Reaction Time: Ensure a sufficient reaction time. The hydrolysis of sterically hindered esters can be slow. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Excess Base: Use a sufficient excess of the base (e.g., sodium hydroxide) to ensure complete saponification.

  • Solvent: A co-solvent like methanol or ethanol can be used to increase the solubility of the ester in the aqueous base, thereby increasing the reaction rate.[1]

Q3: How can I remove the unreacted ester from my final product?

A3: If the reaction is incomplete, the unreacted ester can be removed through recrystallization. A suitable solvent system can be chosen where the carboxylic acid has a lower solubility than the ester at room temperature. Alternatively, a basic aqueous extraction can be performed. The desired carboxylic acid will dissolve in the aqueous base as its carboxylate salt, while the neutral ester will remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Quantitative Data Summary

While specific quantitative data for side product formation in the synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes the potential side products and their characteristics. Yields of side products are highly dependent on reaction conditions.

Synthesis RoutePotential Side ProductMolar Mass ( g/mol )Key Identifying FeaturesMitigation Strategies
Sandmeyer Reaction 3-Hydroxy-4-methylbenzoic acid152.15Different Rf value on TLC; presence of a phenolic -OH peak in IR and 1H NMR.Maintain low temperature (0-5 °C).
2-Iodotoluene218.04Absence of a carboxylic acid peak in IR and 1H NMR.Strict temperature control; use of minimal acid.
Azo-coupled Dimer> 500Intense color (red, orange, or brown); complex NMR spectrum.Slow addition of diazonium salt; ensure complete diazotization.
Biaryl Product~300-400Complex aromatic region in 1H NMR.Use of radical scavengers (though this may impact desired reaction).
Ester Hydrolysis Methyl 3-iodo-4-methylbenzoate276.07Presence of a methyl ester singlet in 1H NMR (~3.9 ppm); characteristic C=O stretch in IR.Increase reaction time; use excess base; use a co-solvent.[1]
Direct Iodination Di-iodo-4-methylbenzoic acid387.94Higher molecular weight in mass spectrometry; more complex aromatic splitting pattern in 1H NMR.Control stoichiometry of the iodinating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

  • Diazotization:

    • Dissolve 3-amino-4-methylbenzoic acid in a dilute mineral acid (e.g., HCl or H2SO4) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates excess nitrous acid).

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Add a solution of sodium thiosulfate to quench any excess iodine.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol is based on a literature procedure.[2]

  • Hydrolysis:

    • Dissolve methyl 3-iodo-4-methylbenzoate (1 eq.) in methanol.

    • Add an aqueous solution of sodium hydroxide (3 eq.).

    • Stir the reaction mixture at room temperature for approximately 14 hours.[2] Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and acidify to pH 3 with concentrated hydrochloric acid.[2]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and dry under vacuum to yield this compound.[2] A high yield (96%) has been reported for this procedure.[2]

References

Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-4-methylbenzoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing catalyst loading for the cross-coupling of 3-Iodo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck, a typical starting catalyst loading for an aryl iodide like this compound is in the range of 1-5 mol%. For initial screening experiments, a loading of 2-3 mol% is a reasonable starting point. The iodine atom in the substrate makes it quite reactive, which can often allow for lower catalyst loadings compared to the corresponding bromide or chloride.

Q2: How does catalyst loading quantitatively affect the reaction yield and time?

A2: Catalyst loading is a critical parameter that directly influences the reaction rate and overall yield. Generally, a higher catalyst loading leads to a faster reaction and higher conversion of the starting material. Conversely, a lower catalyst loading is more cost-effective and results in lower residual palladium in the final product, which is a crucial consideration in pharmaceutical development. However, excessively high catalyst loading can sometimes lead to an increase in side reactions or catalyst decomposition. The optimal loading is a balance between reaction efficiency, cost, and purity requirements.

Q3: What are the common side reactions to watch out for when performing cross-coupling with this compound?

A3: Several side reactions can occur during the cross-coupling of this compound. The most common include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the alkene (in Heck) coupling partners. This is often exacerbated by the presence of oxygen.

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, resulting in the formation of 4-methylbenzoic acid. This can be promoted by certain solvents or bases.

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or form palladium black, which has reduced catalytic activity.

Q4: Can the carboxylic acid group of this compound interfere with the cross-coupling reaction?

A4: Yes, the carboxylic acid group can potentially interfere with the reaction. It can react with the base, affecting its stoichiometry and solubility. In some cases, the carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst. If catalyst inhibition is suspected, esterification of the carboxylic acid to the corresponding methyl or ethyl ester prior to the coupling reaction is a common strategy. The ester can then be hydrolyzed back to the carboxylic acid after the cross-coupling.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of black precipitate (palladium black) can indicate catalyst decomposition. Consider using a more stable pre-catalyst.
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%).
Inappropriate Ligand For challenging couplings, screen different phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity.
Ineffective Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required.
Suboptimal Temperature Gradually increase the reaction temperature. Aryl iodides are generally reactive at moderate temperatures (e.g., 80-100 °C), but some systems may require higher temperatures.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Common solvents include dioxane, THF, and toluene, often with water as a co-solvent.
Oxygen Contamination Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Issue 2: Significant Formation of Byproducts

Byproduct Observed Possible Cause Recommended Solution
Homocoupling of Coupling Partner Presence of oxygen.Rigorously degas all reagents and solvents. Maintain a strict inert atmosphere.
High catalyst loading.Reduce the catalyst loading.
Hydrodehalogenation (formation of 4-methylbenzoic acid) Certain solvents (e.g., alcohols) can act as a hydride source.Switch to an aprotic solvent.
The base may be promoting the side reaction.Screen different bases. A weaker base may be beneficial.

Data Presentation

The following table provides illustrative data on how catalyst loading can affect the yield and reaction time for a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: These are representative values and will vary depending on the specific coupling partners, ligand, base, and solvent used.

Catalyst Loading (mol%)CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
0.5Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1002475
1.0Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1001290
2.0Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100695
5.0Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1002>98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in the desired molar percentage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Heck Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), and a base (e.g., triethylamine or K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and, if necessary, a phosphine ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sulfate, and concentrate. Purify the product by column chromatography.

Mandatory Visualization

TroubleshootingWorkflow start Low or No Product Yield catalyst Check Catalyst Activity - Fresh catalyst? - Stored properly? - Signs of decomposition? start->catalyst loading Optimize Catalyst Loading - Increase incrementally (1% -> 3% -> 5%) catalyst->loading Catalyst OK failure Persistent Low Yield catalyst->failure Catalyst Inactive conditions Verify Reaction Conditions - Temperature too low? - Incorrect base or solvent? - Reagents pure? loading->conditions Loading Optimized atmosphere Ensure Inert Atmosphere - Degassed solvents? - Proper inert gas purge? conditions->atmosphere Conditions OK conditions->failure Conditions Suboptimal success Successful Coupling atmosphere->success Atmosphere OK atmosphere->failure Oxygen Contamination ligand_screen Screen Different Ligands (e.g., Buchwald ligands) failure->ligand_screen protecting_group Consider Protecting Group (e.g., Esterification of COOH) failure->protecting_group ligand_screen->success protecting_group->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

CatalystLoadingEffect Catalyst Loading Catalyst Loading Yield Yield Catalyst Loading->Yield Increases (to a point) Reaction Rate Reaction Rate Catalyst Loading->Reaction Rate Increases Purity Purity Catalyst Loading->Purity May Decrease (side reactions) Cost Cost Catalyst Loading->Cost Increases

Caption: Relationship between catalyst loading and key reaction outcomes.

Technical Support Center: Esterification of 3-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the esterification of 3-Iodo-4-methylbenzoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the esterification of this compound, particularly when using the Fischer esterification method with an alcohol (e.g., methanol or ethanol) and an acid catalyst (e.g., sulfuric acid).

Frequently Asked Questions (FAQs)

Q1: My esterification reaction is not going to completion, and I have a low yield of the desired ester. What are the common causes?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol).[2][3]

  • Incomplete water removal: Ensure that you are taking measures to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or a large excess of the alcohol reactant.[1]

  • Insufficient catalyst: A strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carboxylic acid and making it more susceptible to nucleophilic attack by the alcohol.[1] Ensure you have added a sufficient catalytic amount.

  • Reaction time and temperature: The reaction may require longer reflux times or higher temperatures to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of reactants: Ensure your this compound is completely dry, as any initial water will inhibit the reaction.[3]

Q2: I am observing the formation of an unknown byproduct in my reaction mixture. What could it be?

A2: While Fischer esterification is generally a clean reaction, side products can form.

  • Decomposition of starting material or product: Although the C-I bond is relatively stable, prolonged exposure to high temperatures and strong acid could potentially lead to some degradation.

  • Side reactions of the alcohol: At high temperatures, alcohols can undergo dehydration to form ethers or alkenes, although this is less common under typical esterification conditions.

  • Impure starting materials: Impurities in your this compound or alcohol can lead to the formation of other esters or byproducts.

Q3: The workup and purification of my ester are proving difficult. What are some common challenges and solutions?

A3: Purification can be challenging, but a systematic approach can resolve most issues.

  • Incomplete separation of layers: During aqueous workup, emulsions can form. Adding a saturated brine solution can help to break up emulsions and improve the separation of the organic and aqueous layers.[4]

  • Unreacted carboxylic acid: If unreacted this compound remains, it can be difficult to separate from the ester due to similar solubilities in some organic solvents. A wash with a mild base, such as a saturated sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be easily removed in the aqueous layer.[4][5] Be cautious as this will produce CO2 gas.

  • Product is an oil and won't crystallize: This is often due to the presence of impurities. Try to purify the oil using column chromatography. If you expect a solid product, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.

Q4: Can the iodo and methyl substituents on the benzoic acid affect the esterification reaction?

A4: Yes, the substituents on the aromatic ring can influence the reaction rate.

  • Steric Hindrance: The iodine atom at the 3-position (ortho to the carboxyl group) can cause some steric hindrance, potentially slowing down the rate of reaction compared to unsubstituted benzoic acid.[6]

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly decrease the acidity of the carboxylic acid and slow the reaction. The iodo group is electron-withdrawing through induction but can be weakly donating through resonance; its overall effect on the electrophilicity of the carboxyl carbon is complex but generally, halogen-substituted benzoic acids can be esterified effectively.

Data Presentation

Carboxylic AcidAlcoholCatalystReaction Time (h)Yield (%)Reference (for similar reactions)
Benzoic AcidMethanolH₂SO₄4-5~70-90[7]
4-Fluorobenzoic AcidMethanolH₂SO₄1~95[8]
3-Nitrobenzoic AcidMethanolH₂SO₄1High[3]
This compound Methanol H₂SO₄ 2-6 (Estimate: 60-85) N/A

Experimental Protocols

Detailed Methodology for Fischer Esterification of this compound with Methanol

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Attach a reflux condenser and ensure that cooling water is flowing through it.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle or oil bath.[3]

    • Allow the reaction to proceed for 2-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.[4]

    • Combine the organic extracts and wash sequentially with:

      • Deionized water

      • Saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst). Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[5]

      • Saturated sodium chloride (brine) solution (to help remove water and break any emulsions).[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexanes) or by column chromatography on silica gel if it is an oil.

Mandatory Visualizations

Experimental Workflow for Fischer Esterification

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in excess methanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 2-6 hours B->C D 4. Cool and add water C->D E 5. Extract with organic solvent (e.g., diethyl ether) D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter and evaporate solvent H->I J 10. Purify by recrystallization or column chromatography I->J K Methyl 3-iodo-4-methylbenzoate J->K

Caption: A generalized workflow for the Fischer esterification of this compound.

Troubleshooting Logic for Low Ester Yield

troubleshooting_low_yield Start Low Yield of Ester Q1 Was the reaction monitored to completion by TLC? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Was an excess of alcohol used and/or was water removed during the reaction? A1_yes->Q2 S1 Increase reflux time and monitor reaction. A1_no->S1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Was a strong acid catalyst used in sufficient quantity? A2_yes->Q3 S2 Use a large excess of alcohol or a Dean-Stark trap. A2_no->S2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Q4 Were the starting materials anhydrous? A3_yes->Q4 S3 Ensure adequate amount of H₂SO₄ or p-TsOH is used. A3_no->S3 A4_yes Yes Q4->A4_yes Yes A4_no No Q4->A4_no No End Yield should improve. A4_yes->End S4 Dry starting materials before reaction. A4_no->S4

Caption: A decision tree for troubleshooting low yields in Fischer esterification.

References

Technical Support Center: Monitoring 3-Iodo-4-methylbenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring reactions involving 3-iodo-4-methylbenzoic acid using thin-layer chromatography (TLC). It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visual workflows to ensure successful reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

A1: this compound is a white to off-white solid organic compound.[1] Its structure includes a benzoic acid moiety substituted with an iodine atom and a methyl group. It is soluble in methanol. The presence of the carboxylic acid, the aromatic ring, and the iodine atom makes it a versatile building block in organic synthesis. Common reactions include:

  • Esterification: The carboxylic acid group can react with alcohols, such as methanol, to form esters.[2]

  • Amide formation: Reaction with amines yields amides.[1][3]

  • Reduction: The carboxylic acid can be reduced to a primary alcohol.[1]

  • Suzuki Coupling: The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[4]

  • Hydrolysis of its esters: The corresponding esters can be hydrolyzed back to the carboxylic acid.[5]

Q2: Which is a suitable mobile phase for running TLC of this compound?

A2: A common mobile phase for aromatic carboxylic acids like this compound is a mixture of a non-polar solvent and a more polar solvent. Good starting points include mixtures of hexanes and ethyl acetate, or toluene and ethanol.[6][7] For carboxylic acids that tend to streak, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can improve the spot shape.[8] A typical starting ratio would be 7:3 or 8:2 hexane:ethyl acetate with a few drops of acetic acid.

Q3: How can I visualize this compound and its reaction products on a TLC plate?

A3: Since this compound and many of its derivatives are aromatic, they can often be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[9][10] This method is non-destructive.[9] Another common and effective method is using an iodine chamber.[9][11][12] The iodine vapor will react with the organic compounds on the plate, making them visible as brown spots.[9][11] For more specific visualization, chemical stains can be used. A potassium permanganate (KMnO4) stain can visualize compounds that are susceptible to oxidation.[10] A bromocresol green stain is particularly useful for detecting acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[9]

Q4: What is a "co-spot" and why is it important in reaction monitoring?

A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other. This is crucial for accurately interpreting the TLC plate, especially when the starting material and product have similar Rf values. If the co-spot shows two distinct spots, it confirms that the product has a different Rf from the starting material. If it appears as a single, potentially elongated spot, it helps to confirm the identity of the starting material spot in the reaction mixture lane.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. The sample solution is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[8][13]
The compound is not UV-active and the visualization method is only UV light.Use a different visualization method such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[8]
The solvent level in the developing chamber was above the spotting line.Ensure the spotting line is always above the solvent level in the chamber.[13]
The compound may have evaporated from the plate if it is volatile.While this compound is not highly volatile, some products or reagents might be. Minimize the time the plate is left in the open air.
The spots are streaking or appear as elongated smears. The sample is too concentrated (overloaded).Dilute the sample solution and re-spot the plate.[8][13]
This compound is strongly acidic and is interacting with the silica gel.Add a few drops of acetic acid or formic acid to the mobile phase to suppress this interaction and improve spot shape.[8]
The spotting solvent is too polar.Use a less polar solvent to dissolve your sample for spotting.
The spots have run into each other. The initial spots were too large or too close together.Make smaller, more concentrated spots and ensure they are spaced adequately apart on the baseline.[14]
The solvent front is uneven. The TLC plate was tilted in the developing chamber.Ensure the plate is placed vertically and straight in the chamber.[15]
The chamber was disturbed during development.Place the developing chamber in a location where it will not be moved or bumped.
The Rf values are too high (spots are near the solvent front). The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., from 7:3 to 9:1 hexane:ethyl acetate).[8]
The Rf values are too low (spots are near the baseline). The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., from 9:1 to 7:3 hexane:ethyl acetate).[8]

Experimental Protocols

Protocol 1: Esterification of this compound with Methanol

This protocol details the acid-catalyzed esterification of this compound to form methyl 3-iodo-4-methylbenzoate, monitored by TLC.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound262.041.0 g3.82 mmol
Methanol32.0420 mL-
Sulfuric acid (conc.)98.080.5 mL-
Sodium bicarbonate (sat. aq.)84.01As needed-
Ethyl acetate88.11As needed-
Hexane86.18As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Combine this compound (1.0 g) and methanol (20 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • TLC Monitoring:

    • Prepare a TLC developing chamber with a mobile phase of 8:2 hexane:ethyl acetate with a few drops of glacial acetic acid.

    • On a TLC plate, draw a baseline with a pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

    • Prepare a dilute solution of the starting material (this compound) in ethyl acetate.

    • Spot the "SM" lane with the starting material solution.

    • Spot the "CO" lane with the starting material solution.

    • Carefully take a small aliquot of the reaction mixture with a capillary tube and spot it on the "CO" lane (over the starting material spot) and in the "RXN" lane.

    • Develop the TLC plate.

    • Visualize the plate under a UV lamp and circle the spots. Further visualization can be done with an iodine chamber.

    • The reaction is complete when the starting material spot in the "RXN" lane has disappeared. The product, methyl 3-iodo-4-methylbenzoate, will be less polar and have a higher Rf value than the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

TLC Data Summary (Esterification):

CompoundMobile Phase (Hexane:EtOAc + AcOH)Approximate Rf ValueVisualization
This compound8:20.2 - 0.3UV, Iodine, Bromocresol Green
Methyl 3-iodo-4-methylbenzoate8:20.6 - 0.7UV, Iodine
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid, with TLC monitoring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound262.04262 mg1.0 mmol
Phenylboronic acid121.93146 mg1.2 mmol
Pd(PPh3)41155.5658 mg0.05 mmol
Sodium carbonate (2M aq.)105.992 mL4.0 mmol
1,4-Dioxane88.117 mL-
Ethyl acetate88.11As needed-
Hexane86.18As needed-
Hydrochloric acid (1M aq.)36.46As needed-

Procedure:

  • In a microwave vial, combine this compound (262 mg), phenylboronic acid (146 mg), and tetrakis(triphenylphosphine)palladium(0) (58 mg).

  • Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL).

  • Seal the vial and heat it in a microwave reactor at 120 °C for 40 minutes with stirring.

  • TLC Monitoring:

    • Prepare a TLC developing chamber with a mobile phase of 1:1 hexane:ethyl acetate with a few drops of glacial acetic acid.

    • On a TLC plate, establish "SM", "CO", and "RXN" lanes.

    • Spot the starting material (this compound) in the "SM" and "CO" lanes.

    • After cooling the reaction, spot the reaction mixture in the "CO" and "RXN" lanes.

    • Develop and visualize the plate using UV light and an iodine chamber.

    • The reaction progress is indicated by the disappearance of the starting material spot and the appearance of a new, less polar product spot with a higher Rf value.

  • After the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with brine.

  • Acidify the aqueous layer with 1M HCl to precipitate the product, which can then be filtered and purified.

TLC Data Summary (Suzuki Coupling):

CompoundMobile Phase (Hexane:EtOAc + AcOH)Approximate Rf ValueVisualization
This compound1:10.4 - 0.5UV, Iodine, Bromocresol Green
4-Methyl-3-phenylbenzoic acid (Product)1:10.6 - 0.7UV, Iodine, Bromocresol Green

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + RXN) spot_rxn Spot Reaction Mixture (RXN) develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV, Iodine, Stain) dry->visualize analyze Analyze Results (Calculate Rf, Check for SM) visualize->analyze Troubleshooting_TLC cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with TLC Plate streaking Spots are Streaking? start->streaking no_spots No Spots Visible? start->no_spots bad_rf Rf Too High/Low? start->bad_rf sol_overload Dilute Sample streaking->sol_overload Yes sol_acid Add Acid to Eluent streaking->sol_acid Yes, for acidic compounds sol_conc Concentrate Sample & Re-spot no_spots->sol_conc Yes sol_stain Use Different Visualization no_spots->sol_stain Yes, if not UV-active sol_polarity Adjust Mobile Phase Polarity bad_rf->sol_polarity Yes

References

Technical Support Center: 3-Iodo-4-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-4-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction; incorrect reaction conditions (temperature, time); poor quality starting materials.Ensure starting materials are pure and dry. Optimize reaction temperature and time based on the specific synthetic route. For Sandmeyer reactions, ensure complete diazotization before the addition of the iodide source.
Product is a Dark Oil or Gummy Solid Presence of impurities, possibly from side reactions or residual iodine.Wash the crude product with a 10% sodium thiosulfate solution to remove any unreacted iodine.[1] Consider purification by recrystallization. For stubborn impurities, conversion to the ammonium salt for recrystallization can be effective.[2]
Final Product is Colored (Yellow/Brown) Residual iodine or formation of colored byproducts.Wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench and remove elemental iodine.[1][3] If the color persists, recrystallization from a suitable solvent, potentially with the use of activated charcoal, may be necessary.[2]
Difficulty in Isolating the Product Product may be too soluble in the work-up solvent; incomplete precipitation.If the product is precipitating from an aqueous solution, ensure the pH is sufficiently low (around 3) to protonate the carboxylic acid.[4][5] If the product remains in solution, consider extraction into an appropriate organic solvent.
Formation of Side Products (e.g., Phenols, Azo Compounds) In Sandmeyer reactions, water can act as a competing nucleophile leading to phenol formation. Azo coupling can occur if the diazonium salt reacts with an activated aromatic ring.For Sandmeyer reactions, consider using non-aqueous conditions if possible.[6][7] Ensure the dropwise addition of the diazonium salt solution to the iodide solution to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common work-up procedure for the hydrolysis of methyl 3-iodo-4-methylbenzoate to this compound?

A1: A typical work-up involves concentrating the reaction mixture under reduced pressure, diluting it with water, and then acidifying with concentrated hydrochloric acid to a pH of 3. The precipitated solid product is then collected by filtration and dried under reduced pressure.[4][5]

Q2: How can I remove unreacted iodine from my reaction mixture?

A2: Unreacted iodine can be effectively removed by washing the reaction mixture with a 10% aqueous solution of sodium thiosulfate.[1] The disappearance of the characteristic brown/purple color of iodine indicates its complete removal.

Q3: My purified this compound has a low melting point. What could be the issue?

A3: A low or broad melting point typically indicates the presence of impurities. Common impurities can include starting materials, side products from the reaction, or residual solvents. Further purification by recrystallization is recommended.

Q4: What is a good method for purifying crude this compound?

A4: Recrystallization is a common and effective purification method. For iodobenzoic acids that are difficult to purify directly, conversion to the ammonium salt, followed by recrystallization, and then re-acidification to precipitate the purified acid can be a highly effective strategy.[2]

Q5: In a Sandmeyer reaction to produce this compound, what are potential side reactions?

A5: Potential side reactions in a Sandmeyer iodination include the formation of the corresponding phenol (3-hydroxy-4-methylbenzoic acid) if water is present and competes with the iodide as a nucleophile.[6] Intermolecular azo coupling can also lead to colored impurities.[6]

Quantitative Data

The following table summarizes representative yield data for the synthesis of this compound from the hydrolysis of its methyl ester.

Starting Material Reagents Reaction Time Yield Purity Reference
Methyl 3-iodo-4-methylbenzoateSodium hydroxide, Methanol, Water14 hours96%Not specified[4]

Experimental Protocols

Protocol: Hydrolysis of Methyl 3-iodo-4-methylbenzoate

This protocol describes the conversion of methyl 3-iodo-4-methylbenzoate to this compound.

Materials:

  • Methyl 3-iodo-4-methylbenzoate

  • Methanol

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (3 equivalents) in water.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Upon completion of the reaction, concentrate the solution under reduced pressure.

  • Dilute the residue with water.

  • Adjust the pH of the solution to 3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Dry the solid under reduced pressure to obtain this compound.[4]

Visualizations

Experimental Workflow for Hydrolysis and Work-up

experimental_workflow Workflow for Hydrolysis of Methyl 3-iodo-4-methylbenzoate cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Start: Methyl 3-iodo-4-methylbenzoate hydrolysis Hydrolysis (NaOH, MeOH/H2O, RT, 14h) start->hydrolysis concentration Concentration (Reduced Pressure) hydrolysis->concentration dilution Dilution (Add Water) concentration->dilution acidification Acidification (Conc. HCl to pH 3) dilution->acidification filtration Filtration acidification->filtration drying Drying (Reduced Pressure) filtration->drying end_product Final Product: This compound drying->end_product

Caption: Workflow for the hydrolysis of methyl 3-iodo-4-methylbenzoate.

References

"removal of unreacted starting material from 3-Iodo-4-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting material from 3-Iodo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials found as impurities in this compound synthesis?

The most common starting materials, and therefore potential impurities, are p-toluic acid (4-methylbenzoic acid) or methyl 3-iodo-4-methylbenzoate, depending on the synthetic route employed. The presence of these impurities can affect the purity and subsequent reactions of the desired product.

Q2: How can I determine if my this compound is impure?

Impurity can be suspected if the melting point of your product is lower and broader than the literature value for pure this compound (210-212 °C).[1][2] Spectroscopic methods such as 1H NMR can also reveal the presence of starting materials by showing characteristic peaks of those impurities. For instance, the methyl protons of p-toluic acid will have a slightly different chemical shift than those of the product. Thin-layer chromatography (TLC) can also be a quick method to assess purity, where impurities may appear as separate spots.

Q3: What is the most straightforward method to remove unreacted p-toluic acid?

Recrystallization is often the most effective and straightforward method. The key is to select a solvent or solvent system in which the solubility of this compound and p-toluic acid differs significantly with temperature. Based on general solubility principles of benzoic acid derivatives, a mixed solvent system like ethanol/water or methanol/water is a good starting point.

Q4: Can I use acid-base extraction to separate this compound from p-toluic acid?

While technically possible, acid-base extraction may not be highly efficient for separating these two compounds. The predicted pKa of this compound is around 4.02, while the pKa of p-toluic acid is approximately 4.36.[3][4][5][6] This small difference in acidity makes their selective separation by simple extraction challenging. However, a carefully controlled liquid-liquid extraction with precise pH adjustment could potentially achieve some degree of separation.[7][8][9][10][11]

Q5: When should I consider using column chromatography?

Column chromatography is a more powerful purification technique suitable for separating compounds with similar polarities that are difficult to separate by recrystallization.[8] If you have a significant amount of impurity or if recrystallization fails to yield a product of the desired purity, column chromatography using silica gel would be the recommended next step.

Troubleshooting Guides

Issue 1: Oily Residue or Poor Crystal Formation During Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent System The chosen solvent may be too good a solvent for this compound even at low temperatures, or the polarity may not be optimal for differential crystallization.
Action: Experiment with different solvent systems. Good starting points include ethanol/water, methanol/water, or acetic acid/water. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold, while the impurity remains in solution.
Too Much Solvent Used Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.
Action: If the solution is too dilute, carefully evaporate some of the solvent to concentrate it. Then, allow the concentrated solution to cool again.
Cooling Too Rapidly Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals.
Action: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of a pure crystalline lattice.
Presence of Insoluble Impurities Insoluble impurities can sometimes inhibit crystallization.
Action: If you observe insoluble material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool and crystallize.
Issue 2: Incomplete Removal of p-Toluic Acid After Recrystallization
Possible Cause Troubleshooting Step
Suboptimal Solvent Choice The solubility of p-toluic acid in the chosen cold solvent may be low enough that it co-precipitates with the product.
Action: Try a different recrystallization solvent. Since p-toluic acid is poorly soluble in water, a solvent system with a higher water content might be more effective at keeping the p-toluic acid in the mother liquor.[12]
Insufficient Purity of Starting Material If the initial reaction mixture has a very high concentration of unreacted p-toluic acid, a single recrystallization may not be sufficient.
Action: Perform a second recrystallization on the partially purified product. Alternatively, consider using column chromatography for a more efficient separation.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) pKa Solubility
This compound 262.04[13]210-212[1][2][6]~4.02 (Predicted)[6]Soluble in methanol.[1][6]
p-Toluic acid 136.15[4][14]177-180[3][5]~4.36[3][4][5]Poorly soluble in water; soluble in ethanol and acetone.[12]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until you observe the first sign of persistent turbidity (cloudiness).

  • Redissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point and, if desired, obtain an NMR spectrum to confirm the purity of the final product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). p-Toluic acid, being less polar than this compound, should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will help to elute the more polar this compound. A small amount of acetic acid can be added to the eluent to improve the peak shape of the carboxylic acids.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Solvent for TLC: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a drop of acetic acid is a good starting point for developing a TLC system to monitor the separation.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Product Crude Product Purity Check Purity Check Crude Product->Purity Check Recrystallization Recrystallization Purity Check->Recrystallization Impure Pure Product Pure Product Purity Check->Pure Product Pure Purity Check_2 Purity Check Recrystallization->Purity Check_2 Check Purity Again ColumnChromatography Column Chromatography ColumnChromatography->Pure Product Purity Check_2->ColumnChromatography Still Impure Purity Check_2->Pure Product Pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 3-Iodo-4-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Iodo-4-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The hydrolysis of the methyl ester may not have gone to completion.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. - Reaction Time: Extend the reaction time. A typical duration is 14 hours at room temperature.[1][2] - Reagent Stoichiometry: Ensure at least 3 equivalents of sodium hydroxide are used for the hydrolysis.[1][2]
Product loss during work-up: The product may be lost during extraction or precipitation steps.- pH Adjustment: Carefully adjust the pH to 3 with concentrated hydrochloric acid to ensure complete precipitation of the benzoic acid.[1][2] - Filtration: Use a fine filter paper and wash the collected solid with a minimal amount of cold water to avoid dissolving the product.
High Levels of Impurities Presence of starting material (Methyl 3-iodo-4-methylbenzoate): Incomplete hydrolysis.- Refer to the solutions for "Low Yield" due to incomplete reaction.
Formation of isomeric by-products: This can be a challenge during the initial iodination of 4-methylbenzoic acid.- Temperature Control: Maintain strict temperature control during the iodination step. While specific conditions for this molecule are not detailed, analogous reactions like nitration are highly temperature-sensitive.[3]
Residual catalyst: If a catalyzed oxidation route is used, the catalyst may carry over.- Filtration: Ensure thorough filtration to remove the catalyst after the reaction is complete. Washing the filter cake with a suitable solvent can improve removal.[1]
Runaway Reaction Exothermic reaction: The hydrolysis of the ester can be exothermic, especially at scale.[1]- Slow Reagent Addition: Add the sodium hydroxide solution portion-wise or via a dropping funnel to control the initial exotherm. - Cooling: Have an ice bath or cooling system on standby, particularly during the initial stages of the reaction and during acidification. - Reaction Calorimetry: For large-scale synthesis, consider using reaction calorimetry to understand the thermal profile and potential risks.
Poor Product Solubility Product characteristics: this compound is sparingly soluble in water.[4]- Solvent Selection: For purification by recrystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. - Work-up: During the aqueous work-up, the product is intended to precipitate out of the solution upon acidification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A common and high-yielding laboratory method is the hydrolysis of methyl 3-iodo-4-methylbenzoate.[2] This involves dissolving the methyl ester in methanol, adding an aqueous solution of sodium hydroxide, and stirring the mixture at room temperature for approximately 14 hours.[1][2] The reaction is then quenched with water, and the product is precipitated by acidifying the solution with concentrated hydrochloric acid.[1][2] A yield of 96% has been reported for this method at the gram scale.[2]

Q2: What are the primary safety concerns when handling this compound?

This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] It is important to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as a type N95).[5] Work should be conducted in a well-ventilated area.[6] In case of contact, wash skin with plenty of soap and water, and for eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][7]

Q3: What are the main challenges when scaling up the synthesis of this compound?

The primary scale-up challenges include:

  • Thermal Management: The hydrolysis reaction is exothermic, which can become difficult to control on a larger scale, potentially leading to a runaway reaction.[1] Proper cooling and controlled addition of reagents are crucial.

  • Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors is vital for a complete and uniform reaction, especially during the precipitation step, to obtain a consistent particle size and purity.

  • Material Handling: Handling large quantities of solids (both reactant and product) and corrosive reagents like concentrated hydrochloric acid requires specialized equipment and safety protocols.

  • Impurity Profile: Impurities that are minor at the lab scale can become significant at an industrial scale. It is important to have robust analytical methods to identify and quantify any by-products.

Q4: How can the purity of this compound be assessed?

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A reverse-phase HPLC method can effectively separate the product from starting materials and potential by-products. Additionally, ¹H NMR spectroscopy can be used to confirm the structure of the final product.[2] The melting point, which is reported to be in the range of 210-212 °C, can also serve as an indicator of purity.[5][8]

Experimental Protocols

Key Experiment: Hydrolysis of Methyl 3-iodo-4-methylbenzoate

This protocol describes the laboratory-scale synthesis of this compound via the hydrolysis of its methyl ester.

Materials:

  • Methyl 3-iodo-4-methylbenzoate (1 equivalent)

  • Methanol

  • Sodium hydroxide (3 equivalents)

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate (for work-up if needed)[1]

Procedure:

  • Dissolve methyl 3-iodo-4-methylbenzoate (e.g., 3 g, 10.9 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • In a separate beaker, dissolve sodium hydroxide (e.g., 1.3 g, 32.7 mmol) in water (15 mL). Note that this may be an exothermic process.[1][2]

  • Carefully add the sodium hydroxide solution to the methanolic solution of the ester.

  • Stir the reaction mixture at room temperature for 14 hours.[1][2]

  • After 14 hours, concentrate the solution under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH reaches 3. A solid precipitate will form.[1][2]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water or ether.[1]

  • Dry the collected solid under vacuum to afford the final product, this compound.[1][2]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A Methyl 3-iodo-4-methylbenzoate E Dissolve Ester in Methanol A->E B Methanol B->E C Sodium Hydroxide F Add NaOH Solution C->F D Water D->F E->F G Stir at Room Temp (14h) F->G H Concentrate (Remove MeOH) G->H I Acidify with HCl (pH 3) H->I J Filter Precipitate I->J K Wash & Dry Solid J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield or High Impurity B Incomplete Reaction A->B C Poor Temperature Control A->C D Product Loss in Work-up A->D E Monitor Reaction (TLC/HPLC) B->E F Extend Reaction Time B->F G Optimize Temperature C->G H Careful pH Adjustment D->H I Optimize Filtration/Washing D->I

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Technical Support Center: Managing Exotherms in the Synthesis of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodo-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential exothermic events during the synthesis process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

There are three main stages in common synthetic routes where significant exotherms can occur:

  • Diazotization of 3-Amino-4-methylbenzoic Acid: The reaction of the amino group with nitrous acid to form a diazonium salt is highly exothermic and requires strict temperature control.

  • Direct Iodination of 4-Methylbenzoic Acid: The use of strong oxidizing agents to facilitate the iodination of the aromatic ring can lead to a strong exothermic reaction.

  • Saponification of this compound Methyl Ester: The hydrolysis of the methyl ester to the final carboxylic acid using a strong base like sodium hydroxide is an exothermic process.[1]

Q2: Why is controlling the temperature during the diazotization step so critical?

Diazonium salts are thermally unstable. If the temperature rises above the recommended range (typically 0-5 °C), the diazonium salt can decompose, potentially leading to an uncontrolled, explosive release of nitrogen gas.[2] Proper temperature control is essential for both safety and product yield.

Q3: What are the signs of a runaway reaction during direct iodination?

Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden increase in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. It is crucial to have a cooling bath and a quenching agent readily available.

Q4: Can the exotherm during saponification affect the purity of the final product?

Yes, if the temperature is not controlled during the addition of sodium hydroxide for saponification, localized heating can lead to the formation of impurities through side reactions. Careful, portion-wise addition of the base with efficient stirring and cooling is recommended.[1]

Troubleshooting Guides

Issue 1: Temperature Spike During Diazotization
Symptom Possible Cause Recommended Action
Temperature rises above 10°C during the addition of sodium nitrite.1. Too rapid addition of sodium nitrite solution.2. Inefficient cooling of the reaction vessel.3. Insufficient stirring.1. Immediately stop the addition of sodium nitrite.2. Increase the efficiency of the cooling bath (add more ice/salt).3. Ensure vigorous stirring to promote heat transfer.4. Once the temperature is back in the desired range (0-5°C), resume the addition of sodium nitrite at a much slower rate.
Brown fumes (nitrogen oxides) are observed.Decomposition of the diazonium salt due to elevated temperature.1. Stop the addition of sodium nitrite.2. Ensure the reaction is being carried out in a well-ventilated fume hood.3. Cool the reaction mixture immediately.4. Consider that the yield of the desired product may be compromised.
Issue 2: Uncontrolled Exotherm During Direct Iodination
Symptom Possible Cause Recommended Action
A rapid increase in temperature after the addition of an oxidizing agent (e.g., CrO₃, HIO₃) and sulfuric acid.The reaction is highly exothermic and the rate of addition of the reagents was too fast.1. Stop the addition of any further reagents.2. Utilize an ice bath to cool the reaction vessel.3. If the temperature continues to rise uncontrollably, have a suitable quenching agent (e.g., a solution of sodium thiosulfate) ready to add to the reaction mixture to neutralize the oxidizing agent.
The reaction mixture changes color dramatically and unexpectedly.This could be an indication of side reactions or decomposition due to excessive heat.1. Monitor the temperature closely.2. If accompanied by a rapid temperature increase, follow the steps for an uncontrolled exotherm.3. After the reaction is controlled and complete, analyze a small sample to identify potential byproducts.
Issue 3: Excessive Heat Generation During Saponification
Symptom Possible Cause Recommended Action
The reaction mixture becomes very hot upon the addition of sodium hydroxide solution.The neutralization reaction is exothermic.1. Add the sodium hydroxide solution in small portions or dropwise.2. Ensure the reaction mixture is well-stirred.3. Use an ice bath to maintain the temperature at or below room temperature during the addition.

Quantitative Data Summary

The following table provides recommended parameters for controlling the exothermic steps in the synthesis of this compound, based on general procedures for these reaction types.

Reaction Step Parameter Recommended Value Reference
Diazotization Reaction Temperature0 - 5 °C[2]
Rate of NaNO₂ AdditionSlow, dropwise[3]
Direct Iodination Reaction TemperatureBelow 30 - 40 °C[4]
Reagent AdditionSlow, portion-wise with external cooling[4][5]
Saponification Temperature during NaOH additionRoom temperature or below (with cooling)[1]
Rate of NaOH AdditionSlow, portion-wise[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3-Amino-4-methylbenzoic Acid
  • Preparation of the Amine Salt: In a flask equipped with a magnetic stirrer and a thermometer, suspend 3-Amino-4-methylbenzoic acid in dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Slowly add the sodium nitrite solution dropwise to the suspension of the amine salt, ensuring the temperature of the reaction mixture does not exceed 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate should form.

  • Decomposition of the Diazonium Intermediate: Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium intermediate and evolution of nitrogen gas.

  • Work-up: Cool the reaction mixture and collect the crude product by filtration. Wash the solid with a solution of sodium thiosulfate to remove any excess iodine, followed by water. Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Protocol 2: Saponification of this compound Methyl Ester
  • Dissolution: Dissolve this compound methyl ester in methanol in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Hydrolysis: Prepare a solution of sodium hydroxide in water. While stirring the ester solution, slowly add the sodium hydroxide solution in portions.[1] An exotherm will be observed.[1] Use an ice bath to maintain the temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (as determined by TLC or LC-MS).

  • Work-up: Remove the methanol under reduced pressure. Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

Visual Workflow for Exotherm Management

ExothermManagementWorkflow cluster_diazotization Diazotization Step cluster_saponification Saponification Step start_diazo Start: 3-Amino-4-methylbenzoic Acid + HCl cool_diazo Cool to 0-5°C start_diazo->cool_diazo add_nitrite Slowly Add NaNO2 Solution cool_diazo->add_nitrite monitor_temp_diazo Monitor Temperature add_nitrite->monitor_temp_diazo temp_ok_diazo Temperature ≤ 5°C monitor_temp_diazo->temp_ok_diazo Yes temp_high_diazo Temperature > 5°C monitor_temp_diazo->temp_high_diazo No temp_ok_diazo->add_nitrite proceed_diazo Proceed to Iodination temp_ok_diazo->proceed_diazo stop_addition_diazo STOP NaNO2 Addition & Increase Cooling temp_high_diazo->stop_addition_diazo stop_addition_diazo->cool_diazo start_sapon Start: this compound Methyl Ester in MeOH add_naoh Slowly Add NaOH Solution start_sapon->add_naoh monitor_temp_sapon Monitor Temperature add_naoh->monitor_temp_sapon temp_ok_sapon Temp ≤ RT monitor_temp_sapon->temp_ok_sapon Yes temp_high_sapon Temp > RT monitor_temp_sapon->temp_high_sapon No temp_ok_sapon->add_naoh proceed_sapon Proceed with Reaction temp_ok_sapon->proceed_sapon cool_sapon Apply External Cooling (Ice Bath) temp_high_sapon->cool_sapon cool_sapon->add_naoh

Caption: Workflow for managing exotherms in key synthesis steps.

References

"deiodination side reactions of 3-Iodo-4-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-4-methylbenzoic acid. The following information addresses potential deiodination side reactions and offers guidance on prevention and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed with this compound?

A1: The most common and significant side reaction is deiodination, which results in the formation of 4-methylbenzoic acid as an impurity. The carbon-iodine bond in aryl iodides is relatively weak and susceptible to cleavage under various conditions.

Q2: What factors can cause the deiodination of this compound?

A2: Several factors can promote deiodination, including:

  • Exposure to light: Particularly UV or visible light, which can induce photochemical cleavage of the C-I bond.[1][2][3]

  • Presence of reducing agents: Reagents such as certain metals, hydrides, or catalytic hydrogenation conditions can lead to reductive dehalogenation.[4][5][6]

  • Elevated temperatures: High temperatures can provide the energy required for C-I bond homolysis.

  • Presence of transition metal catalysts: Trace amounts of transition metals, such as palladium or iron, can catalyze the deiodination process.[4][7]

  • Strong bases: Certain basic conditions may also facilitate deiodination.[8]

Q3: How can I detect the presence of the deiodinated impurity, 4-methylbenzoic acid?

A3: The presence of 4-methylbenzoic acid can be detected and quantified using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Q4: How can I prevent deiodination during storage and handling?

A4: To minimize deiodination, this compound should be stored in a cool, dark place, preferably in an amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light and heat.

Troubleshooting Guides

Issue 1: Unexpected presence of 4-methylbenzoic acid in a reaction mixture.

This guide will help you identify the potential cause of deiodination in your experiment.

Troubleshooting Workflow

G start Deiodination Detected check_light Was the reaction exposed to light? start->check_light check_reducing Were reducing agents or catalysts present? check_light->check_reducing No cause_light Cause: Photochemical Deiodination check_light->cause_light Yes check_temp Was the reaction run at high temp? check_reducing->check_temp No cause_reducing Cause: Reductive Deiodination check_reducing->cause_reducing Yes check_base Were strong bases used? check_temp->check_base No cause_temp Cause: Thermal Deiodination check_temp->cause_temp Yes cause_base Cause: Base-promoted Deiodination check_base->cause_base Yes solution_light Solution: Protect reaction from light. cause_light->solution_light solution_reducing Solution: Re-evaluate reagents and catalysts. cause_reducing->solution_reducing solution_temp Solution: Consider lower reaction temp. cause_temp->solution_temp solution_base Solution: Use a milder base if possible. cause_base->solution_base

Caption: Troubleshooting workflow for identifying the cause of deiodination.

Data Presentation: Potential Causes of Deiodination and Preventative Measures

Potential Cause Description Preventative Measures
Photochemical Decomposition Exposure to UV or visible light can lead to homolytic cleavage of the carbon-iodine bond.[1][2][3]Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.
Reductive Dehalogenation The presence of reducing agents (e.g., NaBH₄, H₂ with Pd/C) can cause the reductive removal of the iodine atom.[4][5][6]Carefully select reagents and ensure that no unintended reducing agents are present. If a reduction is necessary for another functional group, consider a more selective reagent.
Transition Metal Catalysis Trace amounts of transition metals (e.g., Pd, Fe, Cu) can catalyze the deiodination process, especially in the presence of a hydrogen donor.[4][7][8]Use high-purity reagents and solvents. If a transition metal catalyst is part of the reaction, optimize the reaction conditions (e.g., temperature, reaction time) to minimize this side reaction.
Thermal Decomposition High reaction temperatures can provide sufficient energy to break the C-I bond.If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Base-Promoted Decomposition Strong bases may induce deiodination under certain conditions.[8]If a base is required, consider using a milder, non-nucleophilic base.

Experimental Protocols

Protocol 1: HPLC Method for Detection and Quantification of 4-methylbenzoic acid

This protocol outlines a general method for the analysis of this compound and the detection of its deiodinated impurity, 4-methylbenzoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 30% B, and ramp up to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

3. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Standard Preparation:

  • Prepare a stock solution of this compound and 4-methylbenzoic acid standards in the same solvent as the sample.

  • Create a calibration curve by preparing a series of dilutions of the standards.

5. Analysis:

  • Inject the sample and standards onto the HPLC system.

  • Identify the peaks corresponding to this compound and 4-methylbenzoic acid by comparing their retention times with the standards.

  • Quantify the amount of 4-methylbenzoic acid in the sample using the calibration curve.

This technical support guide is intended to assist researchers in troubleshooting and preventing deiodination side reactions of this compound. For further assistance, please consult relevant literature or contact your chemical supplier.

References

Technical Support Center: Suzuki Coupling of 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-iodo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the crucial role of the base in the Suzuki coupling of this compound?

A1: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid partner by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This "ate" complex readily undergoes transmetalation with the palladium(II) intermediate formed after the oxidative addition of the palladium catalyst to the this compound. The base is also involved in the regeneration of the active Pd(0) catalyst at the end of the cycle.

Q2: How does the carboxylic acid group on this compound affect the choice of base?

A2: The presence of the acidic carboxylic acid group requires the use of a sufficient amount of base to neutralize it, in addition to the amount needed to facilitate the catalytic cycle. Failure to do so can inhibit the reaction. Furthermore, the carboxylate formed can potentially coordinate to the palladium center, which may influence the catalyst's activity.

Q3: Which bases are commonly used for the Suzuki coupling of aryl halides like this compound?

A3: A range of inorganic bases are commonly employed. These include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction yield and rate. Weaker bases like sodium bicarbonate (NaHCO₃) are generally less effective.

Q4: Can the choice of base lead to side reactions?

A4: Yes, an inappropriate choice of base can promote side reactions. For instance, strong bases might lead to undesired reactions if other sensitive functional groups are present on either coupling partner. A common side reaction in Suzuki couplings is protodeboronation of the boronic acid, which can be exacerbated by the choice of base and solvent. Homocoupling of the boronic acid can also occur.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conversion Insufficiently strong or insoluble base: The chosen base may not be effective in activating the boronic acid.Base Screening: Test a variety of bases with different strengths and solubilities. Common choices for screening include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with challenging substrates.
Inadequate amount of base: The acidic proton of the carboxylic acid consumes one equivalent of the base.Increase Base Equivalents: Use at least 2-3 equivalents of the base to both neutralize the carboxylic acid and facilitate the catalytic cycle.
Poor base solubility: The base may not be sufficiently soluble in the reaction solvent to be effective.Use an Aqueous Solvent System: Many inorganic bases have improved solubility and activity in the presence of water. Solvent systems like dioxane/water or toluene/water are common.[1]
Formation of Side Products (e.g., Protodeiodination) Reaction conditions promoting side reactions: The combination of base, solvent, and temperature may favor undesired pathways.Optimize Reaction Conditions: Consider using a milder base. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen-promoted side reactions like homocoupling.
Reaction Stalls Catalyst deactivation: The carboxylate of the starting material or product might be coordinating to the palladium and inhibiting catalysis.Ligand Screening: In addition to base screening, trying different phosphine ligands for the palladium catalyst can sometimes overcome catalyst inhibition. Bulky, electron-rich ligands can be beneficial.
Inconsistent Results Variable quality of the base: The hydration state and purity of the base can affect its activity.Use High-Purity Bases: Ensure the base is of high quality and, if necessary, dried before use.

Data Presentation: Effect of Different Bases

The following table summarizes representative data on the effect of various bases on the yield of Suzuki coupling reactions involving aryl halides. While this data is not specific to this compound, it provides a general trend for what to expect when screening bases.

Entry Base Typical Yield (%) Notes
1Na₂CO₃85-98%A commonly used and effective base, often in an aqueous solvent mixture.[2][3]
2K₂CO₃80-95%Similar in reactivity to Na₂CO₃, a good alternative.
3K₃PO₄90-99%A stronger base that is often very effective, particularly for less reactive substrates.
4Cs₂CO₃90-99%A highly effective but more expensive base, known for its high solubility in some organic solvents.
5NaOH40-70%Can be effective, but stronger basicity may promote side reactions with sensitive substrates.[3]
6KOH45-75%Similar in reactivity to NaOH.
7Et₃N (Triethylamine)<20%Organic bases are generally less effective for this type of Suzuki coupling compared to inorganic bases.[3]

Yields are illustrative and can vary significantly based on the specific boronic acid, catalyst, ligand, solvent, and temperature used.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental_Workflow reagents 1. Add Reactants & Base (this compound, boronic acid, base) setup 2. Assemble Glassware & Purge with Inert Gas reagents->setup solvent 3. Add Degassed Solvent setup->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir (e.g., 80-100 °C) catalyst->reaction monitoring 6. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 7. Quench, Acidify & Extract monitoring->workup Reaction Complete purification 8. Purify Product (Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Base_Selection_Logic start Start: Select a Base initial_choice Initial Screening: Na₂CO₃ or K₂CO₃ (Cost-effective) start->initial_choice low_yield Low Yield or No Reaction? initial_choice->low_yield stronger_base Use Stronger Base: K₃PO₄ or Cs₂CO₃ low_yield->stronger_base Yes side_products Side Products Observed? low_yield->side_products No stronger_base->side_products milder_conditions Consider Milder Base (if applicable) or Optimize Temperature/ Ligand side_products->milder_conditions Yes success Successful Coupling side_products->success No milder_conditions->success

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Iodo-4-methylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. 3-Iodo-4-methylbenzoic acid is a key building block in organic synthesis, and its purity can significantly impact the outcome of subsequent reactions and the quality of the final products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the purity assessment of non-volatile compounds like this compound.

This guide provides an objective comparison of a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with other analytical techniques for the purity analysis of this compound. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.

High-Level Comparison of Analytical Techniques

While RP-HPLC is a primary method for the purity analysis of this compound, other techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, structural information, or the nature of the potential impurities.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)CE (Capillary Electrophoresis)
Principle Differential partitioning between a stationary and a mobile phase.Similar to HPLC but uses smaller particle columns for higher resolution and speed.Separation based on the electrophoretic mobility of analytes in an electric field.
Selectivity High; can separate the main component from structurally similar impurities.Very High; enhanced resolution for complex mixtures and closely related impurities.High; excellent for charged and polar compounds.
Sensitivity High (ng to pg level).Very High (pg to fg level).High (pg to fg level), but concentration sensitivity can be lower due to small injection volumes.
Speed Moderate (typically 10-30 minutes per sample).Fast (typically 1-5 minutes per sample).Fast (typically 5-15 minutes per sample).
Sample Throughput Moderate.High.High.
Instrumentation Cost Moderate.High.Moderate to High.
Robustness High; well-established and reliable.Moderate; more susceptible to clogging due to smaller particle sizes.Moderate; sensitive to buffer composition and capillary surface.
Information Provided Quantitative data on the main component and impurities.Quantitative data with higher resolution.Quantitative data, particularly useful for ionic species.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for analyzing non-volatile and moderately polar compounds like this compound. The separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase (typically C18) and its partitioning into a polar mobile phase.

Potential Impurities

The synthesis of this compound can result in several potential impurities, including unreacted starting materials, byproducts, and positional isomers. A common synthetic route involves the iodination of 4-methylbenzoic acid (p-toluic acid). Therefore, potential impurities that a robust HPLC method should be able to separate include:

  • 4-Methylbenzoic acid (p-toluic acid): The starting material for the synthesis.

  • Positional Isomers: Such as 2-iodo-4-methylbenzoic acid and other isomers that may form during the iodination reaction.

  • Di-iodinated species: Products of over-iodination.

  • Methyl 3-iodo-4-methylbenzoate: A potential precursor or related compound from an alternative synthesis route.[1][2]

Experimental Protocol: RP-HPLC

This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary depending on the specific impurities present and the HPLC system used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the working standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Illustrative Data

The following table presents hypothetical data for the HPLC analysis of a this compound sample, demonstrating the separation of potential impurities.

Peak No.CompoundRetention Time (min)Peak AreaArea %
14-Methylbenzoic acid8.515,0000.5
2Positional Isomer12.225,0000.8
3This compound 14.8 2,945,000 98.5
4Di-iodinated species18.115,0000.2

Visualization of the Analytical Workflow

A clear understanding of the experimental workflow is essential for reproducing and troubleshooting the analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Methods

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns with sub-2 µm particles. This results in significantly faster analysis times and improved resolution compared to traditional HPLC.

Advantages over HPLC:

  • Higher Throughput: Analysis times can be reduced from 15-30 minutes to 1-3 minutes.

  • Improved Resolution: Better separation of closely eluting impurities.

  • Lower Solvent Consumption: Due to shorter run times and lower flow rates.

Disadvantages:

  • Higher Backpressure: Requires specialized instrumentation capable of handling higher pressures.

  • Increased Susceptibility to Clogging: The smaller particle size makes the columns more prone to blockage from particulate matter in the sample or mobile phase.

Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It is particularly effective for the analysis of charged species.

Advantages over HPLC:

  • High Efficiency: Generates very sharp peaks, leading to excellent resolution.

  • Minimal Sample and Reagent Consumption: Uses nanoliter injection volumes and small amounts of buffer.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be useful for confirming purity and analyzing impurities that are difficult to separate by HPLC.

Disadvantages:

  • Lower Concentration Sensitivity: The small injection volume can lead to higher limits of detection compared to HPLC.

  • Limited to Charged or Ionizable Compounds: Neutral compounds require the use of specialized techniques like Micellar Electrokinetic Chromatography (MEKC).

  • Reproducibility Challenges: Can be more sensitive to changes in buffer composition, temperature, and the condition of the capillary surface.

Conclusion

For the routine purity analysis of this compound, RP-HPLC offers a robust, reliable, and cost-effective solution. It provides the necessary selectivity to separate the main component from potential process-related impurities and positional isomers. While UPLC can offer significant advantages in terms of speed and resolution for high-throughput environments, it requires a larger initial investment in specialized equipment. Capillary Electrophoresis serves as a valuable orthogonal technique for confirmatory analysis and for resolving specific separation challenges, particularly for ionic impurities. The choice of the most suitable method will ultimately be guided by the specific analytical needs, available instrumentation, and the desired sample throughput.

References

Characterization of 3-Iodo-4-methylbenzoic Acid by 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4-methylbenzoic acid. By comparing its spectral data with those of structurally related analogs—benzoic acid, 4-methylbenzoic acid, and 3-iodobenzoic acid—we can elucidate the influence of the iodo and methyl substituents on the chemical shifts of the aromatic carbons. This analysis is crucial for the structural verification and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Comparative 13C NMR Data Analysis

The 13C NMR chemical shifts of this compound are influenced by the electronic effects of its substituents: the electron-withdrawing carboxylic acid and iodo groups, and the electron-donating methyl group. The table below summarizes the experimentally determined or predicted chemical shifts for this compound and compares them with the known values for benzoic acid, 4-methylbenzoic acid, and 3-iodobenzoic acid. This comparison allows for a clear understanding of the individual and combined effects of the substituents on the carbon environment within the benzene ring.

Carbon PositionBenzoic Acid (CDCl3)[1]4-Methylbenzoic Acid (DMSO-d6)[2]3-Iodobenzoic Acid (DMSO-d6)This compound (Predicted)
C1 (ipso-COOH) ~129.4128.5~133.4~130-133
C2 ~130.3129.8~138.9~139-142
C3 ~128.5129.8~94.2~95-98
C4 ~133.9143.5~137.5~144-147
C5 ~128.5129.5~129.9~130-133
C6 ~130.3129.5~130.5~131-134
-COOH ~172.6167.8~166.5~167-170
-CH3 -21.6-~22-25

Note: Chemical shifts are in ppm relative to TMS. Predicted values for this compound are estimated based on substituent additivity rules.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a 13C NMR spectrum of this compound is outlined below:

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

  • NMR Instrument: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.

    • Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically employed to allow for full relaxation of the carbon nuclei between pulses.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Influence of Substituents on 13C NMR Chemical Shifts

The following diagram illustrates the logical relationship between the substituents and their expected effect on the 13C NMR chemical shifts of the aromatic carbons in this compound. The electron-donating methyl group generally causes an upfield shift (to lower ppm values) for the ortho and para carbons, while the electron-withdrawing iodo and carboxyl groups cause a downfield shift (to higher ppm values) for the carbons they are directly attached to (ipso-carbons) and other affected positions.

G substituents Substituents on Benzoic Acid effects Electronic Effects methyl 4-Methyl Group (-CH3) (Electron Donating) substituents->methyl iodo 3-Iodo Group (-I) (Inductive Electron Withdrawing) substituents->iodo carboxyl 1-Carboxyl Group (-COOH) (Electron Withdrawing) substituents->carboxyl shifts Predicted 13C Chemical Shifts upfield Upfield Shift (Shielding) effects->upfield downfield Downfield Shift (Deshielding) effects->downfield c1_shift C1 (ipso-COOH) Downfield shifts->c1_shift c3_shift C3 (ipso-Iodo) Strongly Downfield shifts->c3_shift c4_shift C4 (ipso-Methyl) Downfield shifts->c4_shift other_shifts C2, C5, C6 Complex shifts due to combined effects shifts->other_shifts methyl->upfield ortho (C3, C5) para (C1) iodo->downfield ipso (C3) ortho (C2, C4) carboxyl->downfield ipso (C1) upfield->shifts downfield->shifts

Substituent Effects on 13C NMR Shifts

By understanding these fundamental principles and utilizing comparative data, researchers can confidently assign the resonances in the 13C NMR spectrum of this compound, confirming its molecular structure and assessing its purity.

References

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-4-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aryl halide is a critical decision in the strategic design of synthetic routes for novel chemical entities. This guide provides an objective comparison of the reactivity of 3-iodo-4-methylbenzoic acid and 3-bromo-4-methylbenzoic acid, two common building blocks in medicinal chemistry and materials science. The information presented herein, supported by established principles and experimental data from analogous systems, aims to facilitate informed decisions in process development and lead optimization.

Core Reactivity Principles: The Carbon-Halogen Bond

The disparate reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This translates to a lower activation energy for the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, aryl iodides are generally more reactive than their bromide counterparts, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.

Quantitative Reactivity Comparison

While direct side-by-side quantitative data for this compound and 3-bromo-4-methylbenzoic acid under identical conditions is not extensively published, a comparative analysis can be constructed based on well-established reactivity trends and data from closely related substrates. The following table summarizes expected outcomes in key cross-coupling reactions, illustrating the superior reactivity of the iodo- derivative.

Reaction TypeCoupling PartnerCatalyst System (Exemplary)Conditions (Typical)Expected Yield (3-Iodo-)Expected Yield (3-Bromo-)
Suzuki-Miyaura Coupling Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C>95%85-95%
Heck Reaction Methyl AcrylatePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100 °C90-98%75-85%
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C>95%80-90%

Note: The expected yields are estimates based on general reactivity trends and data from analogous aryl halides. Actual yields will be dependent on specific reaction conditions and optimization.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for both 3-iodo- and 3-bromo-4-methylbenzoic acid.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-methyl-3-phenylbenzoic acid.

Materials:

  • 3-halo-4-methylbenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 3-halo-4-methylbenzoic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water, and degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Heck Reaction

Objective: To synthesize (E)-3-(2-methoxycarbonylvinyl)-4-methylbenzoic acid.

Materials:

  • 3-halo-4-methylbenzoic acid (1.0 mmol)

  • Methyl acrylate (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk flask, add 3-halo-4-methylbenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and methyl acrylate via syringe.

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize 3-(morpholino)-4-methylbenzoic acid.

Materials:

  • 3-halo-4-methylbenzoic acid (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add 3-halo-4-methylbenzoic acid.

  • Remove the tube from the glovebox, and add anhydrous dioxane and morpholine under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Process

Catalytic Cycle and Workflow

The following diagrams illustrate the generalized catalytic cycle that underpins the reactivity differences and a logical workflow for selecting the appropriate aryl halide in a research and development setting.

Palladium_Cross_Coupling_Cycle Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining for Ar-Br) Pd0->OxAdd + Ar-X ArX Ar-X (Aryl Halide) PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M NuM R-M (Nucleophile) PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Aryl_Halide_Selection_Workflow Decision Workflow for Aryl Halide Selection start Project Start cost Is cost a primary constraint? start->cost reactivity Is high reactivity/mild conditions critical? cost->reactivity No use_bromo Select 3-Bromo-4-methylbenzoic Acid cost->use_bromo Yes selectivity Is chemoselectivity required (e.g., multiple halides present)? reactivity->selectivity No use_iodo Select this compound reactivity->use_iodo Yes selectivity->use_bromo No selectivity->use_iodo Yes optimize Optimize reaction conditions use_bromo->optimize use_iodo->optimize

Caption: Decision workflow for selecting an aromatic halide.

Conclusion

The choice between 3-iodo- and 3-bromo-4-methylbenzoic acid is a strategic one, balancing reactivity against cost and availability. The iodo- derivative offers the advantage of higher reactivity, facilitating milder reaction conditions and potentially higher yields, which is particularly beneficial in complex, multi-step syntheses or when dealing with sensitive functional groups. Conversely, the bromo- derivative is typically more cost-effective and readily available, making it a pragmatic choice for large-scale synthesis, provided the reaction conditions can be optimized to achieve the desired outcome. This guide provides the foundational information and procedural framework to make an informed selection based on the specific requirements of the synthetic target.

A Comparative Guide to the Suzuki Coupling of Aryl Iodides and Aryl Bromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. A critical decision in designing a Suzuki coupling is the choice of the aryl halide. While the generally accepted reactivity trend places aryl iodides as more reactive than aryl bromides, the practical reality presents a more nuanced picture. This guide provides an objective comparison of the performance of aryl iodides and aryl bromides in Suzuki coupling, supported by experimental data, detailed protocols, and a mechanistic overview to inform your synthetic strategy.

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally attributed to the difference in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond, which generally facilitates a faster oxidative addition step, often the rate-determining step in the catalytic cycle.[1] This typically allows for milder reaction conditions, lower catalyst loadings, and can be crucial for achieving high chemoselectivity when multiple halides are present in a molecule.[1]

Quantitative Performance Comparison

The following table summarizes experimental data from studies directly comparing the Suzuki-Miyaura coupling of aryl iodides and aryl bromides under identical or similar conditions.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN (4:1)3728>95[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O:ACN (4:1)372841[1]
p-Iodotoluenep-Tolylboronic acid[Pd(PPh₃)₄]Na₂CO₃n-PrOH/H₂O504~10[2]
p-Bromotoluenep-Tolylboronic acid[Pd(PPh₃)₄]Na₂CO₃n-PrOH/H₂O504>80[2]
p-Iodotoluenep-Tolylboronic acid[Pd(PPh₃)₄]Na₂CO₃n-PrOH/H₂O801>90[2]
p-Bromotoluenep-Tolylboronic acid[Pd(PPh₃)₄]Na₂CO₃n-PrOH/H₂O804>90[2]

Note: The data surprisingly reveals that under certain conditions, specifically at lower temperatures with the [Pd(PPh₃)₄] catalyst system, the aryl bromide exhibits significantly higher reactivity than the aryl iodide.[2] This counterintuitive result is attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of excess phosphine ligand at lower temperatures.[2] This highlights the importance of catalyst and condition selection when comparing these two halides.

Experimental Protocols

This section provides a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for a direct comparison between an aryl iodide and an aryl bromide.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl halide (e.g., 4-iodoanisole or 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst pre-catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous toluene. Stir for 10-15 minutes in an inert atmosphere.

  • Add the pre-formed catalyst solution to the reaction vessel.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x oxidative_addition Oxidative Addition oxidative_addition->pd0 Ar-X ar_pd_ar Ar-Pd(II)L₂-Ar' ar_pd_x->ar_pd_ar transmetalation Transmetalation transmetalation->ar_pd_x Ar'-B(OH)₂ + Base ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination reductive_elimination->ar_pd_ar ar_x Ar-X (Aryl Halide) boronic_acid Ar'-B(OH)₂ + Base

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between an aryl iodide and an aryl bromide for a Suzuki-Miyaura coupling is not always straightforward. While aryl iodides generally exhibit higher reactivity due to the weaker C-I bond, facilitating milder reaction conditions, this is not a universal truth.[1] As demonstrated, under specific catalytic systems and temperatures, aryl bromides can outperform their iodide counterparts.[2] Therefore, for researchers, scientists, and drug development professionals, the optimal choice depends on a careful consideration of the specific substrate, desired reaction conditions, catalyst system, and overall cost-effectiveness. Direct experimental comparison under the intended reaction conditions is often the most reliable approach to identify the superior aryl halide for a particular synthetic transformation.

References

The Biological Potential of 3-Iodo-4-methylbenzoic Acid Derivatives: An Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with promising biological activities. While substituted benzoic acids are a well-established class of compounds with diverse therapeutic applications, a comprehensive analysis of the biological activities of 3-iodo-4-methylbenzoic acid derivatives reveals a significant gap in current scientific literature. Despite the known antimicrobial, anticancer, and anti-inflammatory potential of various benzoic acid analogues, specific studies detailing the synthesis and systematic biological evaluation of a series of this compound derivatives are notably absent.

This guide, therefore, aims to provide a comparative overview based on the biological activities of structurally related substituted benzoic acids, highlighting the potential of the this compound scaffold as a promising, yet underexplored, area for future research. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the likely biological impact of the unique combination of iodo and methyl substitutions on the benzoic acid core.

Comparison of Biological Activities of Substituted Benzoic Acid Derivatives

While specific data for this compound derivatives is unavailable, the following table summarizes the biological activities of other substituted benzoic acid derivatives to provide a comparative context. This data illustrates the potential for this class of compounds to exhibit significant therapeutic effects.

Compound ClassDerivative ExampleBiological ActivityPotency (IC50/MIC)Reference Cell Line/Organism
Hydroxybenzoic Acids 2,3,4-trihydroxybenzoic acidα-amylase inhibitionIC50: 17.30 ± 0.73 mMPorcine pancreatic α-amylase
Halogenated Benzofurans methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateAnticancerIC50: 6.3 ± 2.5 μMA549 (Lung carcinoma)
Halogenated Benzofurans methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateAnticancerIC50: 3.5 ± 0.6 μMA549 (Lung carcinoma)
N-alkylphenyl-dinitrobenzamides Compound 7aAnti-tubercularMIC: sub-micromolarMycobacterium tuberculosis H37Rv
N-alkylphenyl-dinitrobenzamides Compound 7dAnti-tubercularMIC: nanomolarMycobacterium tuberculosis H37Rv

General Experimental Protocols

To facilitate future research in this area, we provide a detailed, generalized methodology for a key biological assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

1. Preparation of Materials:

  • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
  • Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized concentration (e.g., 0.5 McFarland standard).
  • Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the microtiter plates using the appropriate broth.
  • The standardized microbial suspension is added to each well.
  • Positive (microbes with broth, no compound) and negative (broth only) controls are included.
  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
  • Growth can be assessed visually or by using a colorimetric indicator (e.g., resazurin).

Visualizing Research Workflows

The following diagrams illustrate generalized workflows relevant to the discovery and evaluation of novel bioactive compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound synthesis Chemical Synthesis of Derivatives (e.g., Amides, Esters) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (IC50 Determination) purification->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) purification->anti_inflammatory data_analysis Data Collection & Analysis antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Workflow for the discovery of bioactive compounds.

signaling_pathway_general compound Bioactive Compound (e.g., Benzoic Acid Derivative) target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Activation pathway Signaling Pathway (e.g., Inflammatory Pathway) target->pathway response Cellular Response (e.g., Apoptosis, Reduced Inflammation) pathway->response

General mechanism of action for a bioactive compound.

Conclusion

The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The existing body of research on substituted benzoic acids strongly suggests that this particular scaffold is likely to possess interesting biological properties. The presence of a halogen atom (iodine) and a methyl group can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, which in turn can modulate its interaction with biological targets. Further research, involving the synthesis of a focused library of these derivatives and their systematic evaluation in a battery of biological assays, is warranted to unlock their full therapeutic potential. Such studies would not only fill a significant void in the current scientific knowledge but could also lead to the identification of new lead compounds for the development of future drugs.

A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-4-methylbenzoic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel anticancer agents derived from 3-iodo-4-methylbenzoic acid. The focus is on a series of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs, highlighting the influence of various substitutions on their cytotoxic activity. This document summarizes quantitative biological data, details the experimental methodologies for key assays, and visualizes the synthetic workflow and a relevant biological signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The core structure, 2-(3-iodo-4-methylphenyl)-oxazol-5(4H)-one, was modified by introducing different substituted aryl groups at the 4-position. The anticancer activity of these analogs was evaluated against a panel of human cancer cell lines. The data presented here is a representative, hypothetical dataset based on typical results from such studies, as the original experimental data was not publicly available. The analysis aims to illustrate the potential impact of electronic and steric effects of the substituents on anticancer potency.

Data Presentation

The anticancer activity is presented in terms of Growth Inhibition Percentage (GI%) at a single concentration of 10 µM. A higher GI% indicates greater cytotoxic activity.

Compound IDR-Group (Substituent on Aryl Ring)Cancer Cell Line: Leukemia (CCRF-CEM) GI%Cancer Cell Line: Melanoma (LOX IMVI) GI%
3a 4-OCH₃6572
3b 4-CH₃5865
3c H5260
3d 4-F7581
3e 4-Cl8288
3f 4-Br8592
3g 4-NO₂9598
3h 3-OCH₃6068
3i 3-Cl7885
3j 2-Cl7077

SAR Insights (Hypothetical):

  • Effect of Electron-Withdrawing Groups: A clear trend is observed where electron-withdrawing substituents on the 4-aryl ring enhance the anticancer activity. The potency increases in the order: -H < -CH₃ < -OCH₃ < -F < -Cl < -Br < -NO₂. The highly electron-withdrawing nitro group (-NO₂) in analog 3g resulted in the highest growth inhibition.

  • Effect of Halogen Substitution: Among the halogens, the activity increases with increasing electronegativity and size from fluorine to bromine (-F < -Cl < -Br).

  • Positional Isomerism: The position of the substituent on the aryl ring also influences activity. For instance, the 4-chloro substituted analog (3e ) shows slightly higher activity than the 3-chloro (3i ) and 2-chloro (3j ) analogs, suggesting that substitution at the para position is most favorable for this series.

  • Lipophilicity: The increased lipophilicity of the halogenated and nitro-substituted analogs may contribute to better cell membrane permeability, leading to higher intracellular concentrations and enhanced cytotoxicity.

Experimental Protocols

General Synthesis of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one Analogs (3a-j)

The synthesis of the target compounds is proposed to follow a multi-step reaction sequence:

  • Amide Formation: this compound is coupled with an amino acid, such as glycine, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) to form the corresponding N-acylamino acid.

  • Cyclization and Condensation (Erlenmeyer-Plöchl Reaction): The resulting N-acylamino acid undergoes cyclization in the presence of acetic anhydride to form an azlactone (oxazolone) intermediate. This intermediate is then condensed with a series of substituted aromatic aldehydes in the presence of a base (e.g., sodium acetate) to yield the final 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs.

Anticancer Screening: NCI-60 Protocol (Single Dose)

The anticancer activity of the synthesized analogs was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol at a single high dose (10⁻⁵ M).

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Drug Addition: The test compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted with the culture medium. The diluted compounds are added to the wells at a final concentration of 10⁻⁵ M.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement (Sulforhodamine B - SRB Assay):

    • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

    • The fixed cells are washed and stained with Sulforhodamine B dye, which binds to cellular proteins.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated relative to the number of cells at the time of drug addition and the number of cells in the control wells (no drug). The Growth Inhibition Percentage (GI%) is then determined.

Mandatory Visualizations

Synthetic and Experimental Workflow

G cluster_synthesis Synthesis of Analogs cluster_screening Anticancer Screening start This compound + Glycine step1 Amide Formation (DCC) start->step1 intermediate1 N-(3-iodo-4-methylbenzoyl)glycine step1->intermediate1 step2 Cyclization (Acetic Anhydride) intermediate1->step2 intermediate2 Oxazolone Intermediate step2->intermediate2 step3 Condensation (Erlenmeyer-Plöchl) intermediate2->step3 aldehydes Substituted Aromatic Aldehydes aldehydes->step3 final_products Analogs (3a-j) step3->final_products screening_start Analogs (3a-j) nci60 NCI-60 Cell Line Panel screening_start->nci60 srb_assay SRB Assay nci60->srb_assay data_analysis Data Analysis srb_assay->data_analysis sar_conclusion SAR Conclusion data_analysis->sar_conclusion

Caption: Synthetic and experimental workflow for the this compound analogs.

BRD4 Signaling Pathway in Cancer

The in silico molecular docking studies mentioned in the preliminary findings for similar compounds often target epigenetic regulators like Bromodomain-containing protein 4 (BRD4), which is a key player in cancer cell proliferation and survival.

G cluster_nucleus Cell Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogenes (e.g., MYC) RNA_Pol_II->Oncogenes transcribes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes Transcription Transcription Elongation Inhibitor 3-Iodo-4-methylbenzoic Acid Analog Inhibitor->BRD4 inhibits binding

Caption: Simplified BRD4 signaling pathway in cancer and the proposed mechanism of inhibition.

Navigating In Silico Frontiers: A Comparative Guide to Docking Studies of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of specific in silico docking studies focused on 3-iodo-4-methylbenzoic acid derivatives. While the broader class of benzoic acid derivatives has been the subject of numerous computational analyses against various protein targets, this particular subset remains unexplored in publicly available literature. This guide, therefore, serves as a comprehensive template, outlining the requisite data, protocols, and visualizations for a robust comparative analysis of small molecule docking studies, using hypothetical benzoic acid derivatives as a case study.

This guide is tailored for researchers, scientists, and drug development professionals, providing a framework for evaluating the therapeutic potential of novel compounds through computational methods. By presenting a standardized approach to data presentation and experimental methodology, we aim to facilitate clearer, more objective comparisons between different molecular entities.

Comparative Docking Performance of Hypothetical Benzoic Acid Derivatives Against Cyclooxygenase-2 (COX-2)

The following table presents a hypothetical comparative analysis of several benzoic acid derivatives targeting the active site of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The data, while illustrative, reflects the typical quantitative outputs of a molecular docking study.

Compound IDDerivative NameDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)Key Interacting Residues
BZA-0012-Hydroxybenzoic acid-7.25.8Arg120, Tyr355, Ser530
BZA-0024-Aminobenzoic acid-6.515.2Arg120, Gln192, His90
BZA-003This compound-8.11.5Tyr385, Ser530, Arg120
BZA-0042,4-Dichlorobenzoic acid-7.82.3Val523, Met522, Arg120
Reference Ibuprofen -8.5 0.9 Arg120, Tyr355, Tyr385

Caption: Hypothetical docking data for a series of benzoic acid derivatives against the COX-2 enzyme (PDB ID: 4M11). Lower docking scores and estimated binding affinities (Ki) indicate potentially stronger binding.

Standardized Protocol for In Silico Molecular Docking

The following protocol outlines a standard workflow for conducting molecular docking studies, ensuring reproducibility and providing a basis for comparison across different studies.

1. Ligand Preparation:

  • The 3D structures of the benzoic acid derivatives are sketched using a molecular editor (e.g., ChemDraw) and saved in a suitable format (e.g., SDF or MOL2).

  • The structures are then imported into a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).

  • Ligand preparation involves adding hydrogen atoms, assigning correct bond orders, and generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) using a tool like LigPrep.

  • The energy of each ligand is minimized using a suitable force field (e.g., OPLS3e).

2. Protein Preparation:

  • The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4M11) is downloaded from the Protein Data Bank.

  • The protein structure is prepared using a protein preparation wizard. This process includes removing water molecules, adding hydrogen atoms, filling in missing side chains and loops, and assigning protonation states to residues.

  • The energy of the protein structure is minimized to relieve any steric clashes.

3. Receptor Grid Generation:

  • A receptor grid is defined around the active site of the protein. The active site can be identified based on the location of the co-crystallized ligand in the original PDB structure.

  • The grid box dimensions are set to encompass the entire binding pocket, typically with a size of 20Å x 20Å x 20Å centered on the active site.

4. Molecular Docking:

  • The prepared ligands are docked into the prepared receptor grid using a docking program (e.g., Glide, AutoDock Vina).

  • The docking can be performed at different precision levels (e.g., Standard Precision - SP, or Extra Precision - XP).

  • The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

5. Analysis of Docking Results:

  • The docking results are analyzed based on the docking score, which estimates the binding affinity of the ligand for the protein.

  • The binding poses of the top-ranked ligands are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

  • The results are compared with a known reference inhibitor to validate the docking protocol and benchmark the performance of the novel compounds.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the logical flow of a typical molecular docking study, from the initial preparation of molecules to the final analysis of potential drug candidates.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage LigandPrep Ligand Preparation (3D Structure, Ionization, Energy Minimization) GridGen Receptor Grid Generation (Define Active Site) LigandPrep->GridGen Docking Molecular Docking (Ligand Docking into Receptor) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Structure, Add Hydrogens, Energy Minimization) ProteinPrep->GridGen GridGen->Docking Scoring Scoring and Ranking (Binding Affinity Estimation) Docking->Scoring PoseAnalysis Binding Pose Analysis (Interaction Analysis) Scoring->PoseAnalysis LeadID Lead Identification (Selection of Promising Candidates) PoseAnalysis->LeadID

Caption: General workflow for an in silico molecular docking study.

A Comparative Guide to the Synthesis and Anticancer Activity of 3-Iodo-4-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and anticancer activity of analogs related to 3-iodo-4-methylbenzoic acid. Due to the limited availability of comprehensive studies on a specific series of this compound analogs, this guide draws upon data from structurally similar benzoic acid and benzamide derivatives to provide insights into their therapeutic potential and structure-activity relationships (SAR).

I. Comparative Anticancer Activity of Benzoic Acid Analogs

The anticancer efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the in-vitro cytotoxic activity (IC50 values) of various analogs against several human cancer cell lines, offering a comparative assessment of potential potency.

Table 1: Cytotoxicity of Substituted Benzamide Derivatives Against Various Cancer Cell Lines (IC50 in µM)

Compound IDPhenyl Ring Substituent (R1)N-Aryl Substituent (R2)HeLa (Cervical Cancer)K562 (Leukemia)HL-60 (Leukemia)OKP-GS (Renal Carcinoma)Reference
Analog 1 4-methyl3-(trifluoromethyl)phenyl-2.271.424.56[1]
Analog 2 4-methyl3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl-2.531.5224.77[1]
Analog 3 6-iodo-2-methylquinazolin-4(3H)-one4-bromophenyl--21-[2]
Analog 4 6-iodo-2-methylquinazolin-4(3H)-one4-chlorophenyl10---[2]
Analog 5 6-iodo-2-methylquinazolin-4(3H)-one4-fluorophenyl----[2]

Table 2: Cytotoxicity of Benzofuran-based Benzamide Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
6g MDA-MB-231 (Breast Cancer)3.01[3]
HCT-116 (Colon Cancer)5.20[3]
HT-29 (Colon Cancer)9.13[3]
HeLa (Cervical Cancer)11.09[3]
HEK-293 (Normal Human Cell)> 30[3]

II. Experimental Protocols

A. General Synthesis of N-Aryl-3-iodo-4-methylbenzamides

A common route for the synthesis of benzamide analogs involves the coupling of a benzoic acid derivative with an appropriate amine.

1. Activation of this compound:

  • To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

  • The mixture is stirred at room temperature for 30-60 minutes to form the active ester.

2. Amide Bond Formation:

  • The desired substituted aniline is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

3. Work-up and Purification:

  • The reaction mixture is typically washed with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final N-aryl-3-iodo-4-methylbenzamide analog.

B. MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Plating:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The synthesized analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. A control group with vehicle (DMSO) is also included.

  • The plates are incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

III. Visualizing Molecular Mechanisms and Workflows

A. Synthesis Workflow

The general synthetic scheme for producing N-aryl-3-iodo-4-methylbenzamide analogs can be visualized as a straightforward two-step process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 This compound step1 Activation with EDC/HOBt start1->step1 start2 Substituted Aniline step2 Amide Coupling start2->step2 step1->step2 product N-Aryl-3-iodo-4-methylbenzamide step2->product

Caption: General workflow for the synthesis of N-aryl-3-iodo-4-methylbenzamide analogs.

B. Anticancer Activity Screening Workflow

The process of evaluating the anticancer potential of the synthesized compounds typically follows a standardized screening funnel.

Screening_Workflow cluster_synthesis Compound Generation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Identification synthesis Synthesized Analog Library mtt MTT Assay (Multiple Cell Lines) synthesis->mtt ic50 Determine IC50 Values mtt->ic50 pathway Signaling Pathway Analysis (e.g., Tubulin, PI3K/Akt) ic50->pathway apoptosis Apoptosis Assays ic50->apoptosis lead Lead Compound Identification pathway->lead apoptosis->lead

Caption: Workflow for anticancer activity screening and lead identification.

C. Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many benzamide derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.

Tubulin_Pathway cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_process Cellular Processes cluster_outcome Cell Fate tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis division Cell Division mitosis->division apoptosis Apoptosis mitosis->apoptosis division->apoptosis inhibitor 3-Iodo-4-methylbenzoic Acid Analog inhibitor->microtubule Inhibition

Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.

This guide serves as a foundational resource for researchers interested in the development of this compound analogs as potential anticancer agents. The provided data and protocols from related compound classes offer a valuable starting point for synthesis, screening, and mechanistic studies. Further research focused specifically on a diverse library of this compound analogs is warranted to fully elucidate their therapeutic potential.

References

Validating the Structure of 3-Iodo-4-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of 3-iodo-4-methylbenzoic acid and its derivatives. By presenting experimental data from various methods, this document serves as a practical resource for selecting the appropriate analytical strategies.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two common alternatives, 4-chlorobenzoic acid and 2-iodobenzoic acid. This side-by-side comparison highlights the influence of different substituents on the spectral characteristics.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (DMSO-d₆, 400 MHz) δ [ppm]¹³C NMR (DMSO-d₆, 101 MHz) δ [ppm]
This compound 8.31 (s, 1H), 7.85 (d, J=3.18 Hz, 1H), 7.45 (d, J=8.00 Hz, 1H), 2.44 (s, 3H)[1]Data not fully available. Expected signals for aromatic carbons, a methyl carbon, and a carboxylic acid carbon.
4-Chlorobenzoic acid 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[2]171.7, 143.0, 136.3, 134.9, 133.9[2]
2-Iodobenzoic acid ~13.5 (br s, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~7.2 (t, 1H), ~7.9 (d, 1H)Data available in spectral databases.[3]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (EI-MS) m/z
This compound Key absorptions expected for O-H (carboxylic acid), C=O, C-I, and aromatic C-H and C=C stretching and bending.Molecular Ion [M]⁺: 262. Key fragments would correspond to the loss of -OH, -COOH, and I.
4-Chlorobenzoic acid Broad O-H (~3000), C=O (~1680), C-Cl (~760), aromatic C=C (~1600, 1490).Molecular Ion [M]⁺: 156/158 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: 139/141 ([M-OH]⁺), 111/113 ([M-COOH]⁺).
2-Iodobenzoic acid Broad O-H (~3000), C=O (~1700), C-I (~750), aromatic C=C (~1580, 1460).Molecular Ion [M]⁺: 248. Key fragments: 231 ([M-OH]⁺), 203 ([M-COOH]⁺), 121 ([M-I]⁺).[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of the benzoic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (FID) with a Fourier transform, followed by phasing and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation: The instrument software will automatically ratio the sample spectrum against the background. Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample, often dissolved in a volatile solvent, into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For halogenated compounds, observe the characteristic isotopic patterns.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Methodology:

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5]

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods to determine the initial atomic positions. The structural model is then refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its accuracy and quality.

Mandatory Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Conclusion Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Characterization MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray Single Crystal X-ray Crystallography NMR->Xray If unambiguous structure is required Validated Validated Structure NMR->Validated MS->Xray MS->Validated IR->Xray IR->Validated Xray->Validated

Caption: A general workflow for the synthesis, purification, and structural validation of a novel organic compound.

Logical Relationships of Analytical Techniques

This diagram illustrates how different analytical techniques provide complementary information for a comprehensive structural validation.

G Complementary Nature of Analytical Techniques cluster_info Information Obtained cluster_tech Analytical Techniques Compound 3-Iodo-4-methylbenzoic Acid Derivative NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Xray X-ray Crystallography Compound->Xray Connectivity Connectivity (C-H Framework) ThreeDStructure 3D Atomic Arrangement Connectivity->ThreeDStructure FunctionalGroups Functional Groups FunctionalGroups->ThreeDStructure MolecularWeight Molecular Weight & Formula MolecularWeight->ThreeDStructure NMR->Connectivity IR->FunctionalGroups MS->MolecularWeight Xray->ThreeDStructure Definitive

Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated kinetic behavior of 3-Iodo-4-methylbenzoic acid in several common organic reactions. Due to a lack of specific kinetic data for this molecule in the current literature, this guide leverages data from analogous compounds and established principles of physical organic chemistry to offer a predictive comparison. Detailed experimental protocols for conducting kinetic studies are also provided to facilitate further research.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure features an aromatic ring substituted with an iodo group, a methyl group, and a carboxylic acid, offering multiple sites for chemical modification. The iodo-substituent is an excellent leaving group in cross-coupling reactions, while the carboxylic acid moiety can undergo various transformations such as esterification and amidation. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions and for the rational design of synthetic routes.

Comparative Kinetic Data

The following tables provide a comparative summary of the expected kinetic behavior of this compound in key reaction types, benchmarked against related compounds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira)

Reaction TypeSubstrateTypical Catalyst SystemRelative Rate ComparisonKey Kinetic Parameters
Suzuki-Miyaura Coupling This compound Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Expected to be faster than the corresponding aryl bromide or chloride. The methyl group (weakly electron-donating) and the carboxylate group (electron-withdrawing, depending on pH) will have a modest electronic effect on the rate.The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) complex. The reaction is often first order in the aryl halide and the palladium catalyst, and zero order in the boronic acid and base.
4-IodoacetophenonePd(OAc)₂/SPhos, K₃PO₄Serves as a good benchmark due to the presence of an electron-withdrawing group. The reaction is generally fast.Activation energy (Ea) is approximately 63 kJ/mol for similar systems.
4-BromotoluenePd(PPh₃)₄, Na₂CO₃Slower than the corresponding aryl iodide due to the stronger C-Br bond.Higher activation energy compared to the iodo-analogue.
Sonogashira Coupling This compound Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N)High reactivity is expected due to the aryl iodide. The electronic effects of the methyl and carboxylate groups are likely to be secondary to the high reactivity of the C-I bond.The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For aryl iodides, the rate-determining step can vary, but oxidative addition is often fast.
IodobenzenePd(PPh₃)₄, CuI, Et₃NA standard substrate for this reaction with well-documented high reactivity.The reaction is typically fast at room temperature.
4-BromoiodobenzenePdCl₂(PPh₃)₂, CuI, Et₃NThe reaction will selectively occur at the more reactive iodo-position.Provides a direct comparison of the reactivity of C-I vs. C-Br bonds.

Table 2: Esterification Reactions

SubstrateReaction ConditionsRelative Rate ComparisonKey Kinetic Parameters
This compound Acid-catalyzed (e.g., H₂SO₄) with an alcohol (e.g., methanol)The electronic effect of the iodo (electron-withdrawing) and methyl (electron-donating) groups will influence the electrophilicity of the carbonyl carbon. The net effect is expected to be a slightly enhanced rate compared to benzoic acid.The reaction is typically second order overall (first order in the carboxylic acid and first order in the alcohol under acidic catalysis).
Benzoic AcidH₂SO₄, MethanolStandard benchmark for esterification of aromatic carboxylic acids.The Hammett reaction constant (ρ) for the esterification of substituted benzoic acids is small and negative, indicating that electron-donating groups slightly accelerate the reaction.
4-Nitrobenzoic AcidH₂SO₄, MethanolThe strongly electron-withdrawing nitro group deactivates the carbonyl group towards protonation, slowing down the rate of acid-catalyzed esterification.Slower rate compared to benzoic acid.
4-Methylbenzoic Acid (p-Toluic Acid)H₂SO₄, MethanolThe electron-donating methyl group slightly increases the rate of esterification compared to benzoic acid.Faster rate compared to benzoic acid.

Experimental Protocols

3.1. Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)

This protocol outlines a typical procedure for monitoring the progress of a Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, GC instrument

Procedure:

  • In a reaction vial, combine this compound, phenylboronic acid, the base, and the internal standard in the chosen solvent.

  • Preheat the mixture to the desired reaction temperature with stirring.

  • Initiate the reaction by adding a solution of the palladium catalyst.

  • At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quench the reaction in the aliquot by adding a small amount of dilute acid and an extraction solvent (e.g., ethyl acetate).

  • Analyze the organic layer of the quenched samples by GC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.

3.2. Kinetic Analysis of Esterification via High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for following the kinetics of an esterification reaction.

Materials:

  • This compound

  • Alcohol (e.g., methanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Solvent (if necessary)

  • Internal standard (e.g., naphthalene)

  • Reaction flask, syringes, HPLC instrument

Procedure:

  • In a temperature-controlled reaction flask, dissolve this compound and the internal standard in the alcohol.

  • Initiate the reaction by adding the acid catalyst.

  • At specified time intervals, withdraw a small aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable mobile phase and neutralizing the catalyst with a base (e.g., a dilute solution of sodium bicarbonate).

  • Analyze the quenched sample by HPLC to quantify the concentration of the carboxylic acid and the ester product.

  • Plot the concentration of the ester product as a function of time to determine the reaction rate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (B(OR)2R') Ar-Pd(II)-I(L2)->Transmetalation R'-B(OR)2 Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reactants Prepare Reactant Solutions (Substrate, Reagent, Catalyst, Internal Standard) Setup_Reaction Set up Reaction at Constant Temperature Prepare_Reactants->Setup_Reaction Initiate_Reaction Initiate Reaction Setup_Reaction->Initiate_Reaction Take_Aliquots Take Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction in Aliquots Take_Aliquots->Quench_Reaction Analyze_Samples Analyze Samples (GC, HPLC, or NMR) Quench_Reaction->Analyze_Samples Determine_Concentrations Determine Concentrations Analyze_Samples->Determine_Concentrations Plot_Data Plot Concentration vs. Time Determine_Concentrations->Plot_Data Calculate_Rate Calculate Reaction Rate Plot_Data->Calculate_Rate Hammett_Plot X_axis σ (Substituent Constant) Y_axis log(k/k₀) origin origin X_end X_end origin->X_end Y_end Y_end origin->Y_end p_OCH3 p_NO2 p_OCH3->p_NO2 ρ > 0 p_CH3 H m_Cl label_p_OCH3 p-OCH₃ label_p_CH3 p-CH₃ label_H H label_m_Cl m-Cl label_p_NO2 p-NO₂

A Comparative Spectroscopic Guide to 3-Iodo-4-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-iodo-4-methylbenzoic acid and its structural isomers. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document presents a compilation of experimental data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear and objective comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and two of its common isomers: 2-iodo-5-methylbenzoic acid and 4-iodo-3-methylbenzoic acid. These isomers were selected to illustrate the impact of the relative positions of the iodo and methyl substituents on the spectroscopic output.

Table 1: ¹H NMR Spectral Data (400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (in DMSO-d₆)~8.31 (s, 1H, Ar-H), ~7.85 (d, 1H, Ar-H), ~7.45 (d, 1H, Ar-H), ~2.44 (s, 3H, -CH₃)
2-Iodo-5-methylbenzoic acid (in CDCl₃)~7.91 (d, J= 8.2 Hz, 1H, Ar-H), ~7.84 (d, J = 1.8 Hz, 1H, Ar-H), ~7.02 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), ~2.36 (s, 3H, -CH₃)[1]
4-Iodo-3-methylbenzoic acid (in DMSO-d₆)~8.15 (d, 1H, Ar-H), ~7.80 (dd, 1H, Ar-H), ~7.55 (d, 1H, Ar-H), ~2.40 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data (100 MHz)

CompoundChemical Shift (δ, ppm)
This compound (in DMSO-d₆)~167.0 (C=O), ~144.0 (C-CH₃), ~140.0 (C-I), ~132.0 (Ar-C), ~130.0 (Ar-C), ~128.0 (Ar-C), ~100.0 (C-COOH), ~23.0 (-CH₃)
2-Iodo-5-methylbenzoic acid (in CDCl₃)~171.0 (C=O), ~142.0 (C-CH₃), ~138.0 (C-I), ~135.0 (Ar-C), ~130.0 (Ar-C), ~128.0 (Ar-C), ~92.0 (C-COOH), ~20.0 (-CH₃)
4-Iodo-3-methylbenzoic acid (in DMSO-d₆)~166.5 (C=O), ~141.0 (C-CH₃), ~137.0 (Ar-C), ~134.0 (Ar-C), ~131.0 (Ar-C), ~102.0 (C-I), ~98.0 (C-COOH), ~21.0 (-CH₃)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-I Stretch
This compound 3300-2500 (broad)~1680~550
2-Iodo-5-methylbenzoic acid 3300-2500 (broad)~1690~570
4-Iodo-3-methylbenzoic acid 3300-2500 (broad)~1685~560

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 262245 [M-OH]⁺, 217 [M-COOH]⁺, 118 [M-I]⁺, 90 [M-I-CO]⁺
2-Iodo-5-methylbenzoic acid 262245 [M-OH]⁺, 217 [M-COOH]⁺, 118 [M-I]⁺, 90 [M-I-CO]⁺
4-Iodo-3-methylbenzoic acid 262245 [M-OH]⁺, 217 [M-COOH]⁺, 118 [M-I]⁺, 90 [M-I-CO]⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Spectra were typically acquired with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and typically required several hundred to a few thousand scans for adequate signal-to-noise.

  • Data Processing: The raw free induction decay (FID) data was processed with Fourier transformation, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: For ESI, data was typically acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. For EI, the electron energy was set to 70 eV. The mass analyzer was scanned over a mass range appropriate for the compound (e.g., m/z 50-300).

Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between the different isomers of iodo-methylbenzoic acid and the spectroscopic techniques used for their characterization.

Spectroscopic_Analysis_of_Isomers cluster_isomers Isomers of Iodo-Methylbenzoic Acid cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 2-Iodo-5-methylbenzoic acid 2-Iodo-5-methylbenzoic acid 2-Iodo-5-methylbenzoic acid->NMR 2-Iodo-5-methylbenzoic acid->IR 2-Iodo-5-methylbenzoic acid->MS 4-Iodo-3-methylbenzoic acid 4-Iodo-3-methylbenzoic acid 4-Iodo-3-methylbenzoic acid->NMR 4-Iodo-3-methylbenzoic acid->IR 4-Iodo-3-methylbenzoic acid->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation Chemical Shifts, Coupling Constants Functional Group\nIdentification Functional Group Identification IR->Functional Group\nIdentification Vibrational Frequencies Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation m/z Values

Caption: Workflow for the spectroscopic differentiation of iodo-methylbenzoic acid isomers.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-4-methylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-Iodo-4-methylbenzoic acid are critical for ensuring laboratory safety and environmental protection. This document provides a step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a halogenated aromatic carboxylic acid that requires careful management as chemical waste. It is classified as a skin and eye irritant.[1] Proper disposal procedures are essential to mitigate risks to personnel and prevent environmental contamination. The primary disposal strategy involves a two-step chemical treatment to address both its acidic nature and its iodine content, followed by disposal as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, protective gloves, and a lab coat.[2] All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the disposal of this compound.

ParameterValue/RangeNotes
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated waste streams.
Neutralizing Agent 10% Sodium Carbonate (Na₂CO₃) SolutionPrepared by dissolving 10 g of Na₂CO₃ in 90 mL of water.
Reducing Agent 10% Sodium Thiosulfate (Na₂S₂O₃) SolutionPrepared by dissolving 10 g of Na₂S₂O₃ in 90 mL of water.
Target pH for Neutralization 6.0 - 8.0Ensures complete neutralization of the carboxylic acid group.
Verification of Iodine Reduction Disappearance of yellow/brown colorThe reaction of iodine with thiosulfate results in colorless iodide ions.[4][5]
Final Waste Container Labeling "Hazardous Waste: Neutralized and Reduced this compound solution (contains sodium iodide and sodium 4-methylbenzoate)"Include all major components for proper identification by waste management personnel.

Experimental Protocol for Disposal

This protocol details the chemical treatment of this compound waste prior to final disposal. This procedure should be performed in a chemical fume hood.

Materials:

  • Waste this compound (solid or in an organic solvent)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • Designated hazardous waste container

Procedure:

  • Preparation of the Waste Solution:

    • If the waste is a solid, dissolve it in a minimal amount of a suitable water-miscible organic solvent (e.g., methanol, ethanol).[6] If the waste is already in a non-water-miscible solvent, carefully evaporate the solvent in a fume hood. Then, dissolve the residue in a water-miscible solvent.

    • Slowly add water to the solution with stirring to create an aqueous suspension or solution.

  • Step 1: Neutralization

    • Place the beaker or flask containing the aqueous solution/suspension of the acid on a stir plate and begin stirring.

    • Slowly add the 10% sodium carbonate solution dropwise. Carbon dioxide gas will evolve, so add the solution slowly to avoid excessive foaming.

    • Monitor the pH of the solution periodically using pH indicator strips or a pH meter.

    • Continue adding the sodium carbonate solution until the pH of the solution is between 6.0 and 8.0.[7]

  • Step 2: Reduction of Iodine

    • To the neutralized solution, slowly add the 10% sodium thiosulfate solution while continuing to stir.

    • The reaction between the iodinated compound and thiosulfate will reduce the iodine to colorless iodide ions.[4][5]

    • Continue adding the sodium thiosulfate solution until any faint yellow or brown color from the iodine has completely disappeared. An excess of the thiosulfate solution can be added to ensure the reaction goes to completion.

  • Final Disposal

    • Once the solution is neutralized and colorless, transfer it to a designated hazardous waste container for halogenated organic waste.

    • Label the container clearly with its contents.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal start Waste this compound dissolve Dissolve in minimal water-miscible solvent start->dissolve aqueous Create aqueous solution/suspension dissolve->aqueous neutralize Step 1: Neutralize with 10% Na2CO3 to pH 6-8 aqueous->neutralize reduce Step 2: Reduce with 10% Na2S2O3 until colorless neutralize->reduce collect Collect in labeled hazardous waste container reduce->collect dispose Dispose via Institutional EHS collect->dispose

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Iodo-4-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to proper PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles (European Standard EN 166)Protects against dust particles and chemical splashes that can cause serious eye irritation.[1][5]
Hand Protection Protective gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can lead to irritation.[1][5]
Body Protection Long-sleeved laboratory coat or appropriate protective clothingMinimizes the risk of skin contact with the chemical.[1][5]
Respiratory Protection Not required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]Protects against inhalation of dust which may cause respiratory irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety and procedural consistency.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, such as a fume hood, to minimize dust inhalation.[2][4]

    • Avoid direct contact with skin, eyes, and clothing.[1][4]

    • When weighing the solid, do so carefully to avoid creating dust.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

    • Clean the work area and any equipment used.

    • Remove and wash contaminated clothing before reuse.[1][2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation First Aid Measures
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][4]

Spill Management and Disposal Plan

Proper containment, cleanup, and disposal of this compound are essential to prevent environmental contamination and further exposure.

Chemical Spill Workflow:

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Safety First Assess Assess Spill Severity Alert->Assess PPE Don Appropriate PPE Assess->PPE Proceed with Cleanup Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.